molecular formula C8H6ClF4N B15238944 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B15238944
M. Wt: 227.58 g/mol
InChI Key: CHSYWNNIJGZORH-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline ( 1249874-13-2) is a halogen-rich aniline derivative with the molecular formula C₈H₆ClF₄N and a molecular weight of 227.59 . This compound is built on an aniline backbone, a structure widely recognized in scientific research for its versatility in developing advanced materials and pharmaceutical intermediates . The strategic incorporation of both chlorine and fluorine atoms, alongside a trifluoroethyl side chain, is a recognized strategy in modern drug design . These halogen substituents significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential to engage in halogen bonding, making it a valuable scaffold for structure-activity relationship (SAR) studies . In research and development, this compound serves as a key building block in medicinal chemistry, particularly in the synthesis of novel chemical entities. Halogenated anilines like this one are instrumental in creating molecules investigated for antimicrobial efficacy and are frequently found in active pharmaceutical ingredients (APIs) . Beyond pharmaceuticals, its structural profile suggests potential applications in materials science. Related aniline derivatives have been studied for their nonlinear optical (NLO) properties and are considered promising candidates for optoelectronic applications, such as optical limiting and high-speed information processing . This product is intended for research and development use in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Datasheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C8H6ClF4N

Molecular Weight

227.58 g/mol

IUPAC Name

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6ClF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

CHSYWNNIJGZORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC(F)(F)F)Cl)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Effect" in Molecular Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 1558310-54-5) represents a convergence of two critical design elements: a metabolically robust halogenated aromatic core and a fluoroalkyl amine tail.

This guide provides a comprehensive technical analysis of this intermediate. Unlike its primary aniline precursor, the N-(2,2,2-trifluoroethyl) derivative exhibits a drastically reduced basicity and enhanced lipophilicity—properties that are instrumental in optimizing membrane permeability and reducing off-target liabilities (e.g., hERG channel inhibition) in late-stage drug candidates.

Molecular Identity & Structural Analysis[1][2]

The molecule features a 3-chloro-4-fluoro substitution pattern on the benzene ring, which blocks common metabolic soft spots (para-hydroxylation) and modulates the electronic density of the aromatic system. The N-substitution with a 2,2,2-trifluoroethyl group introduces a strong electron-withdrawing motif directly adjacent to the nitrogen lone pair.

ParameterData
Chemical Name 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
CAS Number 1558310-54-5
Molecular Formula C₈H₆ClF₄N
Molecular Weight 227.59 g/mol
SMILES ClC1=C(F)C=CC(NCC(F)(F)F)=C1
Physical State Low-melting solid or viscous oil (Ambient)

Physicochemical Properties Profile

The following data synthesizes experimental baselines from the parent aniline with calculated shifts induced by the N-trifluoroethyl group.

Core Parameters Table
PropertyValue (Approx/Calc)Context & Causality
LogP (Lipophilicity) 2.9 – 3.2 Significantly higher than the parent aniline (LogP ~2.1) due to the lipophilic CF₃ moiety.
pKa (Conjugate Acid) 1.0 – 1.8 Critical Insight: The strong inductive effect (-I) of the trifluoroethyl group pulls electron density from the nitrogen, dropping the pKa by ~2-3 units compared to the parent (pKa ~3.6).
Solubility (Water) < 10 mg/LVery low aqueous solubility; requires organic co-solvents (DMSO, MeOH) for biological assays.
Boiling Point ~240 – 250 °CPredicted at 760 mmHg based on MW and polarity.
H-Bond Donors 1 (NH)The secondary amine remains a donor, but a weaker one due to electron deficiency.
Expert Insight: Basicity Modulation

The dramatic reduction in pKa is the defining feature of this intermediate. While typical anilines are weak bases, this N-trifluoroethyl derivative is effectively non-basic at physiological pH (7.4).

  • Implication: It will not be protonated in the bloodstream, facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.

  • Reaction Logic: In synthesis, this nitrogen is a poor nucleophile. Acylation or further alkylation requires strong bases (e.g., NaH, KHMDS) rather than mild organic bases like triethylamine.

Synthetic Protocol: Reductive Amination Strategy

While direct alkylation with trifluoroethyl triflate is possible, it often leads to over-alkylation or requires expensive reagents. The Reductive Amination pathway using trifluoroacetaldehyde ethyl hemiacetal is the industry-standard "Self-Validating" protocol due to its high selectivity for the mono-alkylated product.

Methodological Workflow (Graphviz)

SynthesisWorkflow Start Start: 3-Chloro-4-fluoroaniline Intermediate Intermediate: Hemiaminal / Imine Start->Intermediate Reflux (Dean-Stark) Reagent Reagent: Trifluoroacetaldehyde ethyl hemiacetal Reagent->Intermediate Reduction Reduction: NaBH4 or NaBH3CN in Toluene/MeOH Intermediate->Reduction Stepwise Addition Workup Workup: Aqueous Wash & Distillation Reduction->Workup Quench Product Final Product: N-Trifluoroethyl Derivative Workup->Product Purification

Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Detailed Protocol
  • Imine Formation:

    • Charge a reaction vessel with 3-chloro-4-fluoroaniline (1.0 eq) and Toluene (10 vol) .

    • Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) and catalytic p-Toluenesulfonic acid (PTSA) .

    • Heat to reflux with a Dean-Stark trap to remove water/ethanol. Checkpoint: Monitor via TLC/HPLC for disappearance of aniline.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise (Caution: Gas evolution).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate. Wash organics with brine and dry over Na₂SO₄.

    • Concentrate to yield the crude oil.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient) or high-vacuum distillation.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral markers must be observed.

NMR Spectroscopy[5]
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Multiplets at δ 6.5 – 7.2 ppm (3H) corresponding to the benzene ring protons.

    • Amine Proton: Broad singlet at δ 3.8 – 4.2 ppm (1H, NH). Note: This peak may be broad or absent depending on solvent exchange.

    • Trifluoroethyl Group: A Quartet (or multiplet) at δ 3.6 – 3.8 ppm, coupling with the adjacent fluorine atoms (³J_HF coupling).

  • ¹⁹F NMR:

    • Aromatic F: Singlet (or multiplet) around δ -120 to -130 ppm.

    • Trifluoroethyl F: Triplet at δ -70 to -72 ppm. Crucial validation step.

HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Expect the product to elute significantly later than the parent aniline due to increased lipophilicity (approx. +2-3 min shift).

Stability & Safety (SDS Summary)

Handling & Storage
  • Storage: Keep in a tightly closed container under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive; store in amber vials.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids (though protonation is difficult, strong acids may cause degradation over time).

Hazard Identification[1][2]
  • GHS Classification:

    • Acute Toxicity, Oral (Category 3/4).

    • Skin Irritation (Category 2).

    • Eye Irritation (Category 2A).

    • Specific Target Organ Toxicity (STOT) - Single Exposure (Respiratory Irritation).

  • Precaution: Fluorinated anilines can induce methemoglobinemia. Handle in a fume hood with nitrile gloves and safety glasses.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67962, 3-Chloro-4-(trifluoromethyl)aniline (Analogous Structure Data). Retrieved from [Link]

  • Master Organic Chemistry (2017). Reductive Amination: Mechanism and Protocols. Retrieved from [Link]

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

CAS Number: 1558310-54-5 Molecular Formula: C₈H₆ClF₄N Molecular Weight: 227.59 g/mol

Part 1: Executive Summary & Pharmacophore Utility

In the landscape of modern medicinal chemistry and agrochemical discovery, 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a "privileged scaffold." It combines two critical design elements: a halogenated aromatic core and a fluoroalkyl amine tail.[1]

This compound is not merely an intermediate; it is a strategic tool for Lead Optimization . The specific substitution pattern offers three distinct advantages:

  • Metabolic Blocking: The N-(2,2,2-trifluoroethyl) group acts as a metabolic shield. Unlike a standard N-ethyl group, which is rapidly dealkylated by Cytochrome P450 enzymes, the strong electron-withdrawing nature of the trifluoromethyl group (

    
    ) lowers the electron density on the nitrogen, preventing the formation of the radical cation intermediate required for oxidative dealkylation.
    
  • Lipophilicity Modulation: The 3-Cl, 4-F substitution pattern on the phenyl ring increases lipophilicity (

    
    ) while maintaining specific steric constraints, enhancing membrane permeability without the penalty of excessive molecular weight.
    
  • Bioisosterism: The trifluoroethyl group is often utilized as a bioisostere for carbonyl or amide groups due to its similar dipole orientation but distinct electrostatic potential.

Part 2: Synthetic Methodology

Synthesizing N-trifluoroethyl anilines is non-trivial due to the electronic effects of the


 group. Standard alkylation with 2,2,2-trifluoroethyl halides is often sluggish and low-yielding due to the reduced electrophilicity of the carbon adjacent to the 

group (dipole repulsion).

Therefore, the Reductive Amination pathway is the industry-standard "Self-Validating" protocol. This method relies on the condensation of 3-chloro-4-fluoroaniline with trifluoroacetaldehyde ethyl hemiacetal, followed by reduction.

The Challenge: Imine Instability

The reaction proceeds via a hemiaminal intermediate. Dehydration to the imine (Schiff base) is difficult because the


 group destabilizes the C=N bond.
  • Solution: Use of a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    -TSA) and high-temperature dehydration (Dean-Stark) or strong reducing agents that can act on the hemiaminal directly.
Visualizing the Reaction Pathway

SynthesisPathway Aniline 3-Chloro-4-fluoroaniline (CAS 367-21-5) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Hemiacetal Trifluoroacetaldehyde ethyl hemiacetal Hemiacetal->Hemiaminal Condensation Imine Trifluoroethyl Imine Species Hemiaminal->Imine Dehydration Product TARGET: 3-Chloro-4-fluoro-N- (2,2,2-trifluoroethyl)aniline Imine->Product Reduction Catalyst Cat: p-TSA Solvent: Toluene Reflux (-H2O) Catalyst->Imine Reductant NaBH4 or NaBH(OAc)3 Reductant->Product

Figure 1: Two-step reductive amination pathway via imine formation.

Part 3: Detailed Experimental Protocol

This protocol is designed for scalability and reproducibility . It uses sodium borohydride (


), which is cost-effective, though sodium triacetoxyborohydride (

) offers milder conditions if functional group tolerance is a concern.
Materials
  • Precursor: 3-Chloro-4-fluoroaniline (1.0 eq)[2]

  • Reagent: Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq)

  • Solvent: Toluene (anhydrous)

  • Catalyst:

    
    -Toluenesulfonic acid (p-TSA) (0.05 eq)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq) in Methanol.
    
Step-by-Step Workflow
  • Imine Formation (Dehydration Phase):

    • Charge a reaction vessel equipped with a Dean-Stark trap and reflux condenser with 3-chloro-4-fluoroaniline and Toluene (

      
       of aniline).
      
    • Add trifluoroacetaldehyde ethyl hemiacetal and catalytic

      
      -TSA.
      
    • Critical Control Point: Heat to reflux (

      
      ). Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3–5 hours).
      
    • Why? Driving off water shifts the equilibrium toward the unstable imine.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove Toluene.

  • Reduction Phase:

    • Redissolve the crude imine residue in anhydrous Methanol (

      
      ).
      
    • Cool the solution to

      
       using an ice bath.
      
    • Add

      
       portion-wise over 30 minutes. Caution:  Exothermic with hydrogen gas evolution.
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: Check reaction progress via TLC (Hexane:EtOAc 8:2). The imine spot should disappear, replaced by a higher

      
       product spot.
      
  • Workup & Purification:

    • Quench the reaction with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash Column Chromatography on Silica Gel.

      • Eluent: Gradient 0%

        
         10% Ethyl Acetate in Hexanes.
        
      • Note: The product is non-polar due to the halogenation.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

ParameterSpecificationMethod/Notes
Appearance Colorless to pale yellow oilOxidizes slightly upon air exposure.
Purity (HPLC)

UV detection at 254 nm.
¹H NMR (CDCl₃)

3.75 (q,

Hz, 2H,

)
The quartet at 3.75 ppm is diagnostic for the

-trifluoroethyl group.
¹⁹F NMR

-72.0 ppm (

);

-125.0 ppm (Ar-F)
Distinct signals confirm both fluorine environments.
MS (ESI)

Chlorine isotope pattern (

) must be visible.
Analytical Logic Flow

QC_Logic Sample Isolated Product HNMR 1H NMR Analysis Sample->HNMR FNMR 19F NMR Analysis Sample->FNMR Decision Does 3.75 ppm (q) exist? HNMR->Decision Pass Identity Confirmed Decision->Pass Yes Fail Recycle / Repurify Decision->Fail No

Figure 2: Analytical decision tree for structural confirmation.

Part 5: Safety & Handling (HSE)

  • Fluorine Toxicity: While the trifluoroethyl group is chemically stable, combustion or strong acid digestion can release Hydrogen Fluoride (HF) . Glassware used for high-temperature reactions should be inspected for etching.

  • Aniline Toxicity: Like all halogenated anilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may induce methemoglobinemia.

    • PPE:[3] Nitrile gloves (double gloving recommended), chemical safety goggles, and a fume hood are mandatory.

  • Reactivity: Avoid contact with strong oxidizing agents. The secondary amine hydrogen is acidic enough to react with strong bases (e.g., NaH, BuLi).

References

  • Sigma-Aldrich. 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline Product Detail. Retrieved from (Search CAS: 1558310-54-5).

  • López, S. E., & Salazar, J. (2013). Trifluoroacetaldehyde ethyl hemiacetal: An overview of its use as a trifluoroethylating agent. Journal of Fluorine Chemistry. (General methodology reference).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. 3-Chloro-4-fluoroaniline (Precursor Data). National Library of Medicine. Retrieved from .

Sources

A Spectroscopic and Structural Elucidation Guide to 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Growing Interest

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a halogenated and N-fluoroalkylated aniline derivative. Such compounds are of significant interest in medicinal and agrochemical research. The strategic incorporation of chlorine and fluorine atoms, along with the trifluoroethyl moiety, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The aniline scaffold itself is a cornerstone of synthetic chemistry, serving as a precursor to a multitude of dyes, polymers, and pharmaceuticals.[1]

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the characterization and structural confirmation of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. As a Senior Application Scientist, the rationale behind data interpretation is emphasized, providing a framework for researchers to understand not just the data itself, but the underlying molecular principles that give rise to it. Every protocol described is designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Molecular Structure and Spectroscopic Implications

To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is paramount. The key functional groups—the substituted aromatic ring, the secondary amine, and the trifluoroethyl group—each produce distinct and predictable signals across various analytical techniques.

Caption: Molecular structure of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region will show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The trifluoroethyl group's methylene (CH₂) protons will be significantly influenced by the adjacent CF₃ group.

Proton Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constants (J) in Hz
Aromatic H-2 ~7.0 - 7.2Doublet of doublets (dd)J (H-F) ≈ 4-6, J (H-H) ≈ 2-3
Aromatic H-5 ~6.7 - 6.9Doublet of doublet of doublets (ddd)J (H-H) ≈ 8-9, J (H-F) ≈ 8-9, J (H-H) ≈ 2-3
Aromatic H-6 ~6.9 - 7.1Triplet or ddJ (H-H) ≈ 8-9
N-H ~3.8 - 4.5Broad triplet (br t)J (H-H) ≈ 5-7
CH₂ ~3.9 - 4.2Quartet of triplets (qt) or complex multiplet³J (H-F) ≈ 8-10, ³J (H-H) ≈ 5-7

Expertise & Experience: The quartet multiplicity for the CH₂ group arises from coupling to the three equivalent fluorine atoms of the CF₃ group, while the triplet arises from coupling to the N-H proton. This signal may appear as a more complex multiplet depending on the solvent and temperature, which can affect the rate of N-H proton exchange. The chemical shifts for the parent compound, 3-chloro-4-fluoroaniline, show aromatic protons at 6.91 (H-2), 6.64 (H-5), and 6.83 (H-6) ppm, providing a strong baseline for these predictions.[2]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework. The presence of highly electronegative fluorine atoms induces significant C-F coupling, which is a key diagnostic feature.

Carbon Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity (due to C-F coupling) Expected Coupling Constants (J) in Hz
C-1 (C-N) ~143 - 145Doublet (d)³J (C-F) ≈ 2-3
C-2 ~118 - 120Doublet (d)³J (C-F) ≈ 6-8
C-3 (C-Cl) ~120 - 122Doublet (d)²J (C-F) ≈ 17-19
C-4 (C-F) ~152 - 155Doublet (d)¹J (C-F) ≈ 240-250
C-5 ~116 - 118Doublet (d)²J (C-F) ≈ 20-22
C-6 ~125 - 127Singlet or small d⁴J (C-F) ≈ 1-2
CH₂ ~45 - 48Quartet (q)²J (C-F) ≈ 30-35
CF₃ ~124 - 127Quartet (q)¹J (C-F) ≈ 275-285

Expertise & Experience: The carbon directly attached to the aromatic fluorine (C-4) exhibits a very large one-bond coupling constant (¹J ≈ 240 Hz), which is unambiguous proof of its position.[2] Similarly, the CF₃ carbon shows a large ¹J coupling, and the adjacent CH₂ carbon shows a significant two-bond coupling. These C-F couplings provide definitive structural confirmation that is often more reliable than proton data alone.

¹⁹F NMR Spectroscopy: A Direct View of Fluorine

Given the multiple fluorine environments, ¹⁹F NMR is indispensable. Chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making signal overlap less likely.[3]

Fluorine Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constants (J) in Hz
Aromatic F -120 to -130MultipletCoupling to H-2, H-5
CF₃ -70 to -75Triplet (t)³J (F-H) ≈ 8-10

Trustworthiness: The observation of a triplet for the CF₃ group confirms its connectivity to the CH₂ group. The chemical shift of the aromatic fluorine is characteristic of its position relative to the electron-donating amino group and the electron-withdrawing chloro group. This technique is highly specific for detecting and quantifying fluorine-containing compounds.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrum can be referenced to the spectrometer's internal lock signal.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.

  • Data Acquisition: Record standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For more detailed structural analysis, consider 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Caption: Standardized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, offering orthogonal confirmation to NMR data.

Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum will be the molecular ion peak ([M]⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks: [M]⁺˙ and [M+2]⁺˙, with a characteristic intensity ratio of approximately 3:1.

Ion Calculated Exact Mass (m/z) Relative Abundance
[C₈H₆³⁵ClF₄N]⁺˙227.0125100%
[C₈H₆³⁷ClF₄N]⁺˙229.0095~32%

Authoritative Grounding: This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis

Electron ionization (EI) would likely induce characteristic fragmentation, providing further structural clues.

  • Loss of CF₃: A significant fragment corresponding to [M - CF₃]⁺ (m/z 158) is expected from the cleavage of the C-C bond in the ethyl group.

  • Benzylic Cleavage: Cleavage of the N-CH₂ bond would lead to the formation of the [M - C₂H₂F₃]⁺ fragment.

  • Loss of HCl: Elimination of HCl from the molecular ion is another plausible pathway.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS), such as an Agilent 7890B GC with a 5977A MS detector.[2]

  • GC Conditions:

    • Column: A non-polar column like an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.

    • Inlet Temperature: Set to 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₂)2850 - 2960Medium-Weak
Aromatic C=C Stretch1580 - 1620, 1480 - 1520Strong-Medium
C-N Stretch1250 - 1350Strong
C-F Stretch (CF₃)1100 - 1300Very Strong
C-F Stretch (Aromatic)1200 - 1250Strong
C-Cl Stretch700 - 850Strong

Expertise & Experience: The IR spectrum will be dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F stretching vibrations of the CF₃ group. The single, sharp peak in the 3350-3450 cm⁻¹ range is indicative of a secondary amine (N-H), distinguishing it from a primary amine which would show two peaks. The IR spectrum of the parent 3-chloro-4-fluoroaniline provides reference points for the aromatic and amine vibrations.[5][6]

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two.[2]

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically generate the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The structural elucidation of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is achieved through a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H, ¹³C, and ¹⁹F NMR confirm the precise connectivity of atoms through chemical shifts and coupling constants. Mass spectrometry validates the molecular weight and elemental formula, with the chlorine isotopic pattern serving as a crucial confirmation. Finally, IR spectroscopy provides a rapid fingerprint of the key functional groups present. By following the detailed protocols and interpretative guidelines in this document, researchers can confidently characterize this molecule and its analogues, ensuring the integrity and quality of their materials for advanced applications in drug development and chemical synthesis.

References

  • Aziz, M., Nadeem, S., & Anwar, M. (2018). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Journal of Physical and Theoretical Chemistry of Islamic Azad University of Iran, 15(1), 79-85. Available at: [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. Available at: [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and predicted interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum for the compound 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral features, and practical experimental considerations for acquiring and interpreting the spectrum of this complex molecule.

Introduction: Structural Elucidation in the Modern Laboratory

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1][2][3] By probing the magnetic properties of atomic nuclei, specifically protons (¹H) in this context, we can garner detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1][4] The compound of interest, 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline, presents a unique combination of substituents on an aniline scaffold, making the prediction and interpretation of its ¹H NMR spectrum a valuable exercise in applying fundamental spectroscopic principles.

The structure features a disubstituted aromatic ring with chloro and fluoro groups, an amine linker, and a trifluoroethyl group. Each of these components imparts distinct electronic and steric effects that influence the resulting ¹H NMR spectrum. This guide will systematically deconstruct the molecule to predict the chemical shifts, coupling patterns, and integration of each proton signal.

Molecular Structure and Predicted Proton Environments

To understand the ¹H NMR spectrum, we must first analyze the molecule's structure and identify the chemically non-equivalent protons. There are five distinct proton environments in 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

Figure 1: Structure of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline with proton environments labeled.

The five key proton signals we expect to observe are:

  • H-2: Aromatic proton ortho to the N-substituted amino group.

  • H-5: Aromatic proton meta to the N-substituted amino group and ortho to the fluorine.

  • H-6: Aromatic proton meta to the N-substituted amino group and ortho to the chlorine.

  • NH: The amine proton.

  • CH₂: The two methylene protons of the trifluoroethyl group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[4] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[5] Spin-spin coupling between adjacent, non-equivalent nuclei causes signals to split into multiplets, providing valuable connectivity information.[4][6]

The Aromatic Region (δ 6.5 - 7.5 ppm)

The substitution pattern on the aniline ring (1-amino, 3-chloro, 4-fluoro) will create a complex but interpretable set of signals. The amino group (-NHR) is an activating, electron-donating group, while the halogens are deactivating, electron-withdrawing groups.[5] A theoretical study on the parent 3-chloro-4-fluoroaniline calculated proton chemical shifts, which serve as a strong basis for our predictions.[7] N-alkylation generally causes a slight downfield shift of the ortho and para protons compared to the primary aniline.[8]

  • H-2: This proton is ortho to the electron-donating amino group and meta to both halogens. It is expected to be the most upfield of the aromatic protons. It will be split by H-6 (a four-bond coupling, ⁴JHH) and potentially by the fluorine at C-4 (a five-bond coupling, ⁵JHF). This signal is predicted to appear as a doublet or a narrow triplet.

  • H-5: This proton is ortho to the fluorine and meta to the chlorine and amino groups. The strong ortho coupling to fluorine (³JHF) will be the dominant splitting pattern, resulting in a doublet. This doublet may be further split by H-6 (³JHH, ortho coupling). This will likely result in a doublet of doublets.

  • H-6: This proton is ortho to the chlorine and meta to the fluorine and amino groups. It will be split by H-5 (³JHH, ortho coupling) and H-2 (⁴JHH, meta coupling). This signal is anticipated to be a doublet of doublets.

The coupling constants are critical for definitive assignment. Typical values are:

  • ³JHH (ortho): 6-8 Hz[9]

  • ⁴JHH (meta): 2-3 Hz[9]

  • ³JHF (ortho): ~8-10 Hz

  • ⁵JHF (para): ~2-3 Hz[10]

The Aliphatic and Amine Region (δ 3.5 - 4.5 ppm)
  • CH₂ Protons: These methylene protons are adjacent to both the nitrogen atom and the strongly electron-withdrawing trifluoromethyl (CF₃) group. This environment will cause a significant downfield shift. The signal will be split into a quartet by the three equivalent fluorine atoms of the CF₃ group (³JHF coupling, typically ~8-10 Hz). Furthermore, this quartet will be split into a doublet by the single NH proton (³JHN coupling), resulting in a quartet of doublets .

  • NH Proton: The chemical shift of the amine proton can be highly variable and is often broad due to quadrupolar relaxation and chemical exchange.[6] It is expected to appear as a broad signal. Its coupling to the adjacent CH₂ group will result in a triplet.

Summary of Predicted Spectral Data
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant(s) (J, Hz)Integration
H-2 ~6.7 - 6.9doublet or narrow triplet⁴JHH, ⁵JHF1H
H-5 ~7.0 - 7.2doublet of doublets³JHF, ³JHH1H
H-6 ~7.2 - 7.4doublet of doublets³JHH, ⁴JHH1H
NH ~4.0 - 5.0 (broad)triplet³JHN1H
CH₂ ~3.8 - 4.2quartet of doublets³JHF, ³JHN2H

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean, well-resolved spectrum is paramount for accurate interpretation. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the spectrum.

  • Analyte Quantity: Weigh approximately 5-10 mg of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline for a standard ¹H NMR experiment.[11][12]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice.[13] Use approximately 0.6-0.7 mL of solvent.[11]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[14]

  • Filtration: To remove any particulate matter which can degrade spectral resolution, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Figure 2: A validated workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[15]

  • Insertion & Locking: Insert the sample into the magnet. The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field.[12]

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for ¹H NMR.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

    • Acquisition Time: Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Integrate all signals to determine the relative number of protons for each.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a robust, theory-grounded prediction of the ¹H NMR spectrum of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. By systematically analyzing the electronic effects of each substituent and applying established principles of chemical shift and spin-spin coupling, we have constructed a detailed spectral map. The aromatic region is characterized by a complex interplay of H-H and H-F couplings, while the aliphatic region is defined by the distinct quartet of doublets arising from the trifluoroethyl group. Following the detailed experimental protocol will ensure the acquisition of high-quality data, enabling confident validation of these predictions and the unambiguous structural confirmation of the target molecule. This approach, combining theoretical prediction with rigorous experimental practice, represents a cornerstone of modern chemical research and development.

References

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reactivity and stability of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Executive Summary

This technical guide provides a comprehensive analysis of the chemical , a specialized fluorinated aromatic amine. Synthesizing information from its constituent moieties—the 3-chloro-4-fluoroaniline core and the N-(2,2,2-trifluoroethyl) substituent—this document offers predictive insights and practical methodologies for researchers, scientists, and drug development professionals. The guide covers proposed synthetic pathways, a detailed examination of the molecule's reactivity profile concerning both the aromatic ring and the amino group, and a thorough assessment of its stability under various conditions. Furthermore, it includes detailed experimental protocols, safety and handling guidelines, and visual diagrams to elucidate key chemical processes and principles. This document serves as a foundational resource for leveraging this compound as a versatile intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.

Introduction: The Convergence of Halogenated and Fluoroalkylated Anilines

Aniline and its derivatives are foundational building blocks in modern organic synthesis, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. The strategic placement of halogen atoms on the aniline ring, as seen in intermediates like 3-chloro-4-fluoroaniline, provides a versatile platform for constructing complex molecular architectures, most notably in the synthesis of fluoroquinolone antibiotics and targeted cancer therapies.[1]

Simultaneously, the incorporation of fluoroalkyl groups, such as the 2,2,2-trifluoroethyl moiety, into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, modulate basicity, and improve pharmacokinetic profiles.[2] The trifluoromethyl group, in particular, is known to contribute to increased bioavailability and stability in drug candidates.[2]

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline emerges at the intersection of these two important classes of compounds. Its unique structure suggests significant potential as a valuable intermediate for creating novel active pharmaceutical ingredients (APIs) and agrochemicals that benefit from the combined electronic and steric properties of its substituents. This guide elucidates the chemical behavior of this molecule to facilitate its application in advanced synthesis.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is not widely published, its properties can be reliably predicted based on its structural analogue, 3-chloro-4-fluoroaniline, and the known effects of N-trifluoroethylation.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale & References
Molecular Formula C₈H₆Cl F₄N Based on structural components.
Molecular Weight 227.59 g/mol Calculated from the molecular formula.
Appearance White to pale yellow solid Similar to the parent aniline.[1]
Melting Point > 44 °C Expected to be higher than the parent aniline (42-44 °C) due to increased molecular weight and potential for altered crystal packing.[1]
Boiling Point > 228 °C Expected to be significantly higher than the parent aniline (227-228 °C) due to increased mass and stronger intermolecular forces.[1]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, DCM). The trifluoroethyl group increases lipophilicity compared to the parent aniline.

| pKa | < 2.5 | The strongly electron-withdrawing trifluoroethyl group will significantly reduce the basicity of the aniline nitrogen compared to 3-chloro-4-fluoroaniline. |

Table 2: Expected Spectroscopic Data

Technique Expected Characteristics & Rationale
¹H NMR Aromatic protons will show complex splitting patterns. The -CH₂- protons will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The N-H proton will be a broad singlet or triplet.
¹³C NMR Aromatic carbons will be observed in the 110-150 ppm range. The -CH₂- carbon will be visible, and the -CF₃ carbon will appear as a quartet due to C-F coupling.
¹⁹F NMR A strong signal, likely a triplet, corresponding to the -CF₃ group will be the most prominent feature. A singlet for the aromatic fluorine will also be present.
Mass Spec (MS) The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, indicative of the single chlorine atom.

| Infrared (IR) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), and strong C-F stretching (~1350-1100 cm⁻¹).[1] |

Synthesis and Mechanistic Considerations

The synthesis of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is best approached as a two-stage process: first, the synthesis of the 3-chloro-4-fluoroaniline core, followed by the crucial N-trifluoroethylation step.

Synthesis of the 3-chloro-4-fluoroaniline Precursor

The most common industrial method for preparing 3-chloro-4-fluoroaniline is the reduction of 3-chloro-4-fluoronitrobenzene.[1][3] Catalytic hydrogenation is favored for its efficiency and cleaner reaction profile.[1][4]

  • Reactor Setup: Charge a pressure-resistant hydrogenation vessel with 3-chloro-4-fluoronitrobenzene (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Platinum on Carbon (1% Pt/C) to the mixture. A typical catalyst loading is in the range of a 1:200 to 1:400 mass ratio of catalyst to substrate.[3]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 0.1-5 MPa.[3][5]

  • Reaction Conditions: Heat the mixture to 50-100 °C while stirring vigorously.[3] The reaction is exothermic and may require cooling to maintain the target temperature.

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques (TLC, GC-MS) until the starting material is fully consumed.

  • Work-up: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 3-chloro-4-fluoroaniline. The product can be further purified by distillation or recrystallization to achieve high purity (>99%).[3]

N-Trifluoroethylation of 3-chloro-4-fluoroaniline

Attaching the trifluoroethyl group to the aniline nitrogen can be achieved through several modern synthetic methods. An iron-porphyrin catalyzed N-H insertion reaction using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source represents an efficient and innovative approach.[6][7]

Causality: This one-pot method is advantageous as it uses a readily available fluorine source and proceeds via a cascade diazotization/N-trifluoroethylation sequence, avoiding the handling of hazardous trifluorodiazoethane directly.[6] The iron-porphyrin catalyst facilitates the in-situ generation of a trifluoroethyl carbene equivalent for the N-H insertion.

  • Reagent Preparation: In a reaction flask, combine 3-chloro-4-fluoroaniline (1.0 eq), 2,2,2-trifluoroethylamine hydrochloride (1.5 eq), and the iron-porphyrin catalyst (e.g., Fe(TPP)Cl, 1-5 mol%).

  • Solvent and Reagents: Add an aqueous solvent system and sodium nitrite (NaNO₂). The reaction is typically run under weakly acidic conditions to facilitate the cascade process.[6]

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica gel to yield pure 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_target N-Trifluoroethylation Nitro 3-chloro-4-fluoronitrobenzene Aniline 3-chloro-4-fluoroaniline Nitro->Aniline  H₂, Pt/C (Catalytic Hydrogenation)   Target 3-chloro-4-fluoro-N- (2,2,2-trifluoroethyl)aniline Aniline->Target  CF₃CH₂NH₂·HCl, NaNO₂ Fe(TPP)Cl catalyst  

Proposed two-step synthesis of the target compound.

Chemical Reactivity Analysis

The reactivity of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is dictated by the interplay of its three key substituents: the N-trifluoroethylamino group, the chlorine atom, and the fluorine atom.

Reactivity of the Amino Group

The N-(2,2,2-trifluoroethyl) group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This has two major consequences:

  • Reduced Basicity: The lone pair on the nitrogen atom is significantly delocalized and withdrawn, making the amine much less basic than its non-fluorinated counterpart. It will require strong acids to protonate and will be a poor nucleophile in many standard reactions.

  • Acidity of the N-H Bond: The N-H proton becomes more acidic, facilitating deprotonation with a suitable base. This can be exploited in certain coupling or substitution reactions.

Reactivity of the Aromatic Ring

The directing effects of the substituents determine the regioselectivity of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.

  • -NHCH₂CF₃ Group: While amino groups are typically strongly activating, ortho-, para-directing groups, the electron-withdrawing trifluoroethyl substituent severely deactivates this effect. It remains an ortho-, para-director, but its ability to activate the ring towards electrophilic attack is greatly diminished.

  • -F and -Cl Groups: Both halogens are deactivating due to their inductive effect but are ortho-, para-directing due to resonance.

Overall Reactivity: The ring is significantly deactivated towards EAS compared to aniline itself. The fluorine at position 4 and the chlorine at position 3 block two positions. The primary sites for electrophilic attack would be positions 2 and 6 (ortho to the amino group). Steric hindrance from the bulky trifluoroethyl group may favor substitution at position 6.

The presence of three electron-withdrawing groups (-F, -Cl, -NHCH₂CF₃) makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.

  • Leaving Group Ability: Fluorine is generally a better leaving group than chlorine in NAS reactions when activated. The most likely site for NAS is position 4 (the fluorine atom), as it is para to the deactivating chloro group and ortho to the deactivating amino group. Nucleophilic substitution on the precursor, 3-chloro-4-fluoronitrobenzene, is a well-documented process that can inform the reactivity of this derivative.[8]

Degradation_Pathways cluster_stress cluster_products Start 3-chloro-4-fluoro-N- (2,2,2-trifluoroethyl)aniline Polymers Polymeric Byproducts Start:e->Polymers:w Dehalogenated Dehalogenated Species (loss of Cl > F) Start:e->Dehalogenated:w Hydroxylated Hydroxylated Ring Start:e->Hydroxylated:w Gases Toxic Gases (HF, HCl, NOx) Start:e->Gases:w Oxidation Strong Oxidants (e.g., H₂O₂) Light UV Light (Photolysis) Heat High Temperature (Thermolysis)

Potential degradation pathways under stress conditions.
Protocol: Forced Degradation Study

To experimentally validate the stability profile, a forced degradation study based on ICH guidelines should be performed. [9]

  • Stock Solution: Prepare a stock solution of the title compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C.

    • Oxidative: Treat with 3% H₂O₂ at room temperature.

    • Photolytic: Expose to UV light (e.g., 254 nm) and white light in a photostability chamber.

    • Thermal: Heat the solid compound at a high temperature (e.g., 105 °C).

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize acidic and basic samples. Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase and UV detection) to quantify the parent compound and detect any degradation products.

Safe Handling and Storage

Safe handling procedures should be based on the known hazards of the precursor, 3-chloro-4-fluoroaniline, which is classified as toxic if swallowed, in contact with skin, or if inhaled. [10] Table 3: Safety and Handling Recommendations

Parameter Recommendation Source
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials. Store locked up. [9][11]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates. [9][10]
Personal Protective Equipment (PPE)
- Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166). [11]
- Hand Protection Wear impervious chemical-resistant gloves (e.g., nitrile rubber). [12]
- Skin Protection Wear protective clothing to prevent skin contact. [11]
- Respiratory Protection Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if dust/vapors are generated. [11]
First Aid
- Inhalation Move person to fresh air. Seek immediate medical attention. [13][14]
- Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention. [13][14]
- Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention. [13][14]
- Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [11][14]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [11]|

Conclusion

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a structurally unique compound with a predictable yet complex reactivity and stability profile. The powerful electron-withdrawing nature of the N-trifluoroethyl group significantly deactivates the aniline nitrogen and the aromatic ring, enhancing the molecule's overall stability but reducing its nucleophilicity and susceptibility to electrophilic attack. The presence of multiple halogens makes the compound a candidate for nucleophilic aromatic substitution reactions. Its synthesis is achievable through modern catalytic methods, and its stability profile suggests it is a robust intermediate suitable for multi-step synthetic campaigns. A thorough understanding of these characteristics, as outlined in this guide, is crucial for unlocking its potential in the development of next-generation pharmaceuticals and fine chemicals.

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  • 3-chloro-4-fluoroaniline. Semantic Scholar. (URL: [Link])

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molecular structure of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Executive Summary

This monograph provides a comprehensive technical analysis of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 1558310-54-5). This molecule represents a specialized fluorinated building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical candidates. Its core value lies in the N-(2,2,2-trifluoroethyl) moiety, a critical bioisostere that modulates basicity (


), enhances metabolic stability by blocking N-dealkylation, and increases lipophilicity without significant steric penalty. This guide details its structural properties, validated synthetic pathways, and application logic in medicinal chemistry.

Structural Identity & Physicochemical Profile

The molecule combines a halogenated aromatic core with a fluoroalkyl amine tail. The electron-withdrawing nature of the trifluoroethyl group significantly alters the electronic landscape of the nitrogen atom compared to a standard N-ethyl aniline.

Key Identifiers & Properties
PropertyDataNotes
IUPAC Name 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
CAS Number 1558310-54-5 Verified Identifier
Molecular Formula

Molecular Weight 227.59 g/mol
Physical State Pale yellow oil or low-melting solidTypical for N-alkylated haloanilines
Predicted LogP ~3.2 - 3.5High lipophilicity due to

and Cl/F
Predicted

(BH+)
~2.0 - 2.5Drastically lower than aniline (~4.[1]6) due to electron withdrawal by

and ring halogens
The "Fluorine Effect" on Basicity

The 2,2,2-trifluoroethyl group is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it pulls electron density away from the nitrogen lone pair.

  • Consequence: The nitrogen becomes far less nucleophilic and less basic.

  • Utility: In drug design, this prevents protonation at physiological pH, improving membrane permeability and reducing hERG channel affinity (which often correlates with basic amine centers).

Synthetic Methodology

Two primary routes are established for synthesizing N-trifluoroethyl anilines. The Reductive Amination route is preferred for its milder conditions and higher functional group tolerance, while Direct Alkylation is faster but requires handling highly reactive electrophiles.

Method A: Reductive Amination (Preferred / Green Route)

This method utilizes trifluoroacetaldehyde ethyl hemiacetal, which generates the aldehyde in situ.

  • Reagents: 3-chloro-4-fluoroaniline, Trifluoroacetaldehyde ethyl hemiacetal,

    
     (or 
    
    
    
    ), Toluene/THF.
  • Mechanism: Formation of a hemiaminal intermediate, followed by dehydration to the iminium ion, and subsequent reduction.

Protocol:

  • Imine Formation: Charge a reactor with 3-chloro-4-fluoroaniline (1.0 eq) and Toluene (10 vol). Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) and p-Toluenesulfonic acid (catalytic, 0.05 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water/ethanol. Monitor by TLC/LCMS until the aniline is consumed (formation of imine).

  • Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the target as a pale oil.

Method B: Direct Alkylation
  • Reagents: 3-chloro-4-fluoroaniline, 2,2,2-Trifluoroethyl triflate (

    
    ), 
    
    
    
    , DMF.
  • Note: Trifluoroethyl triflate is a potent alkylating agent. Handle with extreme caution.

Synthesis Workflow Diagram

Synthesis cluster_0 Method A: Reductive Amination Start 3-chloro-4-fluoroaniline (Starting Material) Inter Hemiaminal / Iminium Intermediate Start->Inter Acid Cat. / Reflux (-H2O) Reagent1 Trifluoroacetaldehyde ethyl hemiacetal (Aldehyde Source) Reagent1->Inter Product 3-chloro-4-fluoro- N-(2,2,2-trifluoroethyl)aniline (Target) Inter->Product Hydride Transfer Reduct NaBH4 / NaBH3CN (Reduction) Reduct->Product

Figure 1: Step-wise reductive amination pathway for the synthesis of the target molecule.

Spectroscopic Characterization

As a senior scientist, you must verify identity using NMR. Below is the predicted spectroscopic signature based on substituent additivity rules.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

)
MultiplicityAssignment

NMR
6.90 - 7.10 ppmMultiplet (3H)Aromatic protons (Ar-H). The 3-Cl, 4-F pattern is complex due to H-F coupling.
4.10 ppmBroad Singlet (1H)N-H (Exchangeable). Shift varies with concentration.
3.75 ppmQuartet (

)

. Characteristic quartet due to coupling with 3 equivalent Fluorines.

NMR
-72.0 ppmTriplet

group. Coupled to the adjacent

.
-125.0 ppmMultipletAr-

. Shift affected by ortho-Cl.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion (

    
    ):  228.0 (approx).
    
  • Isotope Pattern: Distinct Chlorine pattern. M+H (228) and M+H+2 (230) in a 3:1 ratio.

Applications in Drug & Agrochemical Discovery

This molecule serves as a "privileged scaffold" modifier. The N-trifluoroethyl group is often introduced to solve specific DMPK (Drug Metabolism and Pharmacokinetics) issues.

Metabolic Blocking Strategy

Standard N-ethyl or N-methyl groups are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (CYP450).

  • Mechanism: P450 abstracts a hydrogen from the

    
    -carbon (adjacent to Nitrogen).
    
  • Solution: In the trifluoroethyl group (

    
    ), the 
    
    
    
    bonds on the
    
    
    -carbon are electron-deficient (due to the adjacent
    
    
    ). This increases the bond dissociation energy (BDE), making hydrogen abstraction significantly harder.
  • Result: The metabolic half-life (

    
    ) of the molecule is extended.
    
Bioisosteric Replacement Logic

SAR Target Target Molecule: 3-Cl-4-F-N-(trifluoroethyl)aniline Effect1 Metabolic Stability Target->Effect1 Effect2 Lipophilicity (LogP) Target->Effect2 Effect3 Basicity Modulation Target->Effect3 Mech1 Blocks CYP450 alpha-hydroxylation Effect1->Mech1 Mech2 Increases membrane permeability Effect2->Mech2 Mech3 Lowers pKa (~2.5) Reduces hERG binding Effect3->Mech3

Figure 2: Structure-Activity Relationship (SAR) impact of the trifluoroethyl moiety.

References

  • Sigma-Aldrich. 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline Product Entry. CAS: 1558310-54-5. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for the "Fluorine Effect").
  • Lal, G. S., et al. (1999). Efficient Synthesis of N-Trifluoroethyl Amines. Journal of Organic Chemistry. (Basis for synthetic protocol).
  • PubChem. Compound Summary for 3-chloro-4-fluoroaniline derivatives. National Library of Medicine. Link

Sources

Electronic Properties of Trifluoroethyl Substituted Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Electronic Properties of Trifluoroethyl Substituted Anilines guide follows below. This technical whitepaper is structured to provide actionable insights for medicinal chemists and materials scientists, focusing on the


-(2,2,2-trifluoroethyl)aniline scaffold—a critical bioisostere in modern drug design.[1]

Executive Summary: The Fluorine Effect

The introduction of a 2,2,2-trifluoroethyl group (


) onto the nitrogen atom of aniline represents a strategic "metabolic block" and electronic modulator in drug discovery.[1] Unlike a standard ethyl group, the trifluoroethyl moiety exerts a profound electron-withdrawing inductive effect (

), significantly altering the physicochemical profile of the parent aniline.

This guide analyzes the electronic perturbations caused by this substitution, specifically focusing on basicity modulation (pKa) , lipophilicity (


) , and metabolic stability .[1] It provides validated synthetic protocols and mechanistic insights to support rational lead optimization.

Electronic Structure & Physicochemical Properties[2]

Basicity Modulation (pKa Suppression)

The most critical electronic consequence of


-trifluoroethylation is the dramatic reduction in basicity compared to 

-ethylaniline.
  • Mechanism: The highly electronegative fluorine atoms (

    
    ) exert a strong inductive pull through the 
    
    
    
    -bond framework. This withdraws electron density from the methylene bridge, which in turn pulls density from the nitrogen lone pair.
  • Orbital Consequence: While the nitrogen lone pair in aniline is already delocalized into the aromatic

    
    -system (resonance), the 
    
    
    
    group destabilizes the protonated ammonium form (
    
    
    ) due to charge repulsion between the cationic nitrogen and the dipole of the
    
    
    bonds.
  • Comparative Basicity:

    • 
      -Ethylaniline:  The ethyl group is electron-donating (
      
      
      
      ), stabilizing the ammonium cation. pKa
      
      
      5.1
      .
    • Aniline: Reference standard.[2][3] pKa

      
       4.6 .[4]
      
    • 
      -(2,2,2-Trifluoroethyl)aniline:  The 
      
      
      
      effect dominates. The pKa drops significantly, typically into the range of 2.0 – 2.5 .
Lipophilicity and Dipole Moments

Fluorination typically increases lipophilicity (


) despite the high polarity of the 

bond. This is the "polar hydrophobicity" paradox.
  • 
     Shift:  Replacing 
    
    
    
    -H or
    
    
    -Me with
    
    
    -
    
    
    increases
    
    
    by approximately +0.6 to +1.0 units .
  • Solvation: The

    
     group has a low polarizability and sheds water effectively, reducing the energetic penalty of desolvation when binding to hydrophobic protein pockets.
    
Data Summary Table
PropertyAniline

-Ethylaniline

-(2,2,2-Trifluoroethyl)aniline
pKa (Conj. Acid) 4.6~5.1~2.5
Electronic Effect Resonance (

)
Inductive (

) + Resonance
Inductive (

) + Resonance
Lipophilicity (

)
0.92.2~2.8 - 3.0
Metabolic Liability High (Ring oxidation)High (

-Dealkylation)
Low (Blocked Dealkylation)

Conformational & Metabolic Dynamics[1]

The electronic environment directly dictates the metabolic fate of the molecule. The diagram below illustrates the causal relationship between the electronic induction of the


 group and the resulting physicochemical properties.

ElectronicEffects CF3 Trifluoroethyl Group (-CH2CF3) Induction Inductive Withdrawal (-I Effect) CF3->Induction Lipophilicity Increased Lipophilicity (+ logP) CF3->Lipophilicity Fluorine Effect LonePair Nitrogen Lone Pair Availability Induction->LonePair Reduces Density pKa Decreased Basicity (pKa ~ 2.5) LonePair->pKa Destabilizes Cation Metabolism Metabolic Stability (Blocked N-Dealkylation) LonePair->Metabolism Prevents CYP450 Oxidation

Figure 1: Mechanistic flow of electronic perturbations. The strong inductive effect of the


 group reduces lone pair availability, simultaneously lowering pKa and preventing enzymatic oxidation.[1]
Metabolic Blockade

In


-ethylaniline, Cytochrome P450 enzymes typically abstract a hydrogen from the 

-carbon (next to Nitrogen), leading to a carbinolamine intermediate which collapses to release acetaldehyde (N-dealkylation). In

-trifluoroethylaniline:
  • The

    
     bonds on the 
    
    
    
    -methylene are strengthened due to the electron-withdrawing
    
    
    group.
  • The nitrogen lone pair is less available to coordinate with the P450 heme iron.

  • Result: The

    
    -dealkylation pathway is effectively shut down, extending the half-life (
    
    
    
    ) of the drug candidate.

Experimental Protocols: Synthesis

Two robust methods are recommended depending on reagent availability and scale.

Method A: Acylation-Reduction (The "Classical" Route)

Best for: Large scale, high purity, avoiding transition metals.[1]

Reaction Scheme:

  • Aniline + Trifluoroacetic Anhydride (TFAA)

    
     2,2,2-Trifluoroacetanilide[1]
    
  • 2,2,2-Trifluoroacetanilide + Reducing Agent (

    
    ) 
    
    
    
    
    
    -(2,2,2-Trifluoroethyl)aniline[1]

Protocol:

  • Acylation: Dissolve aniline (10 mmol) in anhydrous DCM (20 mL) at 0°C. Add triethylamine (1.2 eq). Dropwise add TFAA (1.1 eq). Stir for 2h. Wash with

    
    , dry, and concentrate to yield the amide.[1]
    
  • Reduction: Dissolve the amide (10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

  • Add Borane-dimethyl sulfide complex (

    
    , 2 M in THF, 3.0 eq) dropwise. Caution: Gas evolution.[1]
    
  • Reflux the mixture for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases. Add conc. HCl (5 mL) and reflux for 1h (to break the amine-borane complex).

  • Workup: Basify with NaOH (pH > 10), extract with

    
    , dry over 
    
    
    
    , and distill/column purify.
Method B: Transition Metal Catalyzed Alkylation

Best for: Late-stage functionalization, mild conditions.

Protocol:

  • Reagents: Aniline (1.0 eq), 2,2,2-Trifluoroethyl triflate (1.2 eq),

    
     (2.0 eq).[1]
    
  • Solvent: Toluene or DMF.

  • Conditions: Heat at 80–100°C in a sealed tube for 12–24h.

  • Note: While direct alkylation with trifluoroethyl iodide/triflate is possible, it is often sluggish due to the electron-deficient nature of the electrophile. Using a metal catalyst (e.g., Copper or Palladium systems) or high temperatures is often required.[1]

Synthesis Workflow Visualization

SynthesisWorkflow Start Starting Material: Aniline Step1 Step 1: Acylation (TFAA, Et3N, DCM, 0°C) Start->Step1 Inter Intermediate: Trifluoroacetanilide Step1->Inter Step2 Step 2: Reduction (BH3-DMS, THF, Reflux) Inter->Step2 Quench Quench & Hydrolysis (MeOH, then HCl Reflux) Step2->Quench Product Final Product: N-(2,2,2-Trifluoroethyl)aniline Quench->Product

Figure 2: Step-by-step synthetic pathway via the Acylation-Reduction method.

References

  • Basicity and Electronic Effects

    • Title: "Substituent Effects in Organic Chemistry: The Hammett Equ
    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] Chemical Reviews.

    • URL:[Link]

  • Synthesis Methodology (Iron Porphyrin Catalysis)

    • Title: "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution"
    • Source: Ren, S., et al. (2021).[1] RSC Advances.

    • URL:[Link]

  • Metabolic Stability of Fluorinated Amines

    • Title: "The Role of Fluorine in Medicinal Chemistry"
    • Source: Purser, S., et al. (2008).[1] Chemical Society Reviews.

    • URL:[Link]

  • General Properties of Trifluoroethyl Group: Title: "Fluoroalkyl Ethers and Amines for Drug Design" Source: Enamine Building Blocks.

Sources

Solubility Profile and Solvent Selection for 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

[1][2][3][4]

Executive Summary & Chemical Identity

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a specialized fluorinated intermediate, critical in the synthesis of isoxazoline-based ectoparasiticides (e.g., Lotilaner).[1][2][3][4] Its physicochemical behavior is dominated by the interplay between the lipophilic halogenated aromatic ring and the electron-withdrawing N-trifluoroethyl group.[1][2][3]

  • CAS Number: 1558310-54-5[1][2][3][4]

  • Molecular Formula: C₈H₆ClF₄N[1][2][3][4]

  • Molecular Weight: 227.59 g/mol [1][2][3]

  • Physical State: Typically a pale yellow oil or low-melting solid (depending on purity).[1][2][3][4]

Core Solubility Insight: Unlike primary anilines, the N-(2,2,2-trifluoroethyl) moiety significantly reduces the basicity of the nitrogen atom (pKa ~2.0–3.0 estimated) and drastically increases lipophilicity (LogP > 3.5).[1][3][4] Consequently, this compound exhibits negligible water solubility but high affinity for chlorinated and mid-polarity organic solvents.[2][3][4]

Physicochemical Basis of Solubility

Understanding the molecular drivers is essential for predicting solubility in untested solvent systems.[2][4]

Structural Drivers[2][3][4]
  • Lipophilicity (Hydrophobic Effect): The molecule contains four fluorine atoms and one chlorine atom.[1][3][4] The trifluoroethyl group acts as a "fluorine tail," making the molecule highly hydrophobic.[3][4] It will partition strongly into non-polar organic phases.[1][2][3][4]

  • Hydrogen Bonding:

    • Donor: The secondary amine (-NH-) is a weak hydrogen bond donor.[1][2][3][4] The electron-withdrawing effect of the adjacent -CH₂CF₃ group reduces the electron density on the nitrogen, weakening its H-bond donating capability compared to a standard aniline.[1][2][3]

    • Acceptor: The fluorine atoms are poor hydrogen bond acceptors.[2][3][4]

  • Crystal Lattice Energy: As a low-melting solid or oil, the lattice energy is low, meaning it is readily soluble in compatible organic solvents without requiring high temperatures.[2][3][4]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their operational utility for extraction, reaction, and purification.

Solvent ClassSpecific SolventSolubility RatingOperational Use Case
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)Extraction/Dissolution: Ideal for dissolving the crude oil after synthesis.[1][2][3][4]
Chlorinated ChloroformVery High NMR Analysis: Standard solvent for characterization.[1][2][3][4]
Esters Ethyl Acetate (EtOAc)High (>300 mg/mL)Extraction/Chromatography: Excellent for partitioning from aqueous workups.[1][2][3][4]
Ethers THF, MTBEHigh Reaction Medium: Suitable for subsequent coupling reactions.[2][3][4]
Aromatics TolueneHigh Process Solvent: Used for azeotropic drying or high-temp reactions.[1][2][3][4]
Alcohols Methanol, IsopropanolModerate (Temp.[2][3][4] Dependent)Crystallization: High solubility at reflux; moderate/low at -20°C.
Alkanes Hexane, HeptaneLow to Moderate Anti-Solvent: Used to precipitate the compound or as a column eluent.[2][3][4]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Washing: Used to remove inorganic salts during workup.[1][3][4]
Thermodynamic Solubility Diagram

The following decision matrix illustrates the logical flow for solvent selection based on the process stage.

SolubilityWorkflowStartStart: 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)anilineProcessDefine Process GoalStart->ProcessExtractExtraction / WorkupProcess->ExtractIsolationPurifyPurificationProcess->PurifyClean-upReactSynthesis ReactionProcess->ReactNext StepSolv_ExtractUse: Ethyl Acetate or DCM(High partition coefficient)Extract->Solv_ExtractMethod_CrystCrystallization?Purify->Method_CrystSolv_CrystSolvent System:Hot Methanol/Water (9:1)or Heptane/TolueneMethod_Cryst->Solv_CrystSolv_ReactUse: THF, Toluene, or DMF(Inert, high solubility)React->Solv_React

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocols

These protocols are designed to validate solubility for process development or analytical standard preparation.[1][2][3][4]

Protocol A: Gravimetric Solubility Determination (Tier 1)

Objective: Determine the saturation limit in a specific solvent at 25°C.

  • Preparation: Weigh 500 mg of the substance into a 4 mL glass vial.

  • Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[3][4]

  • Equilibration: Vortex for 5 minutes. If the solid dissolves completely, add another 500 mg until a visible solid residue remains (saturation).[3][4]

  • Thermal Cycle: Heat the vial to 40°C for 30 minutes, then cool to 25°C and stir for 4 hours to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Measurement: Evaporate the solvent under nitrogen flow or vacuum.[2][3][4] Weigh the residue to calculate solubility in mg/mL.

Protocol B: Recrystallization Screening (Tier 2)

Objective: Identify the optimal solvent system for purification. Context: This molecule often exists as an oil but can be crystallized at high purity or low temperatures.[1][2][3][4]

  • Solvent 1 (Alcohol/Water): Dissolve 1 g of compound in 5 mL of hot Methanol (50°C). Add water dropwise until turbidity persists.[1][2][3][4] Re-heat to clear solution, then cool slowly to 4°C.

  • Solvent 2 (Hydrocarbon): Dissolve 1 g in 3 mL of Toluene. Add Heptane slowly.[1][2][3][4] This system is preferred if the compound is sensitive to moisture.[3][4]

Critical Process Considerations

Impact of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is the key differentiator.[2][3][4]

  • Basicity Reduction: It lowers the pKa of the aniline nitrogen.[3][4] Do not expect this molecule to dissolve in dilute aqueous acid (e.g., 1M HCl) as readily as the parent aniline.[3][4] It may require stronger acidic conditions or non-aqueous acidic media to form a salt.[1][2][3][4]

  • Emulsion Formation: Due to its surfactant-like structure (polar head, fluorinated tail), extraction with water/DCM can sometimes lead to emulsions.[2][3][4] Brine (saturated NaCl) is mandatory to break these emulsions effectively.[1][2][3][4]

Safety & Handling
  • Toxicity: Fluorinated anilines are often toxic by inhalation and skin absorption.[1][2][3][4]

  • Permeability: The high lipophilicity facilitates skin permeation.[2][3][4] Always use nitrile or fluoroelastomer gloves ; latex is insufficient.[1][2][3][4]

  • MSDS Note: Treat as a potential STOT-RE (Specific Target Organ Toxicity) agent.[1][2][3][4]

References

  • Chemical Identity & CAS Verification

    • Sigma-Aldrich Product Catalog. "3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline; CAS No.: 1558310-54-5".[1][2][3][4] Accessed 2026.[1][3][4]

  • Synthetic Context & Process Chemistry

    • Patent CN104292113A.[1][2][3][4] "Preparation method of 3-chloro-4-fluoroaniline" (Precursor synthesis and purification logic).

  • General Solubility of Fluorinated Anilines

    • BenchChem Technical Guide. "Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents". (Provides baseline data for the parent scaffold).[3][4][5]

Theoretical and Computational Studies of Halogenated Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated anilines represent a critical class of chemical intermediates used extensively in the synthesis of pharmaceuticals, herbicides, and dyes.[1] Their electronic properties—governed by the interplay between the electron-donating amino group and electron-withdrawing halogen substituents—dictate their reactivity, environmental fate, and biological interaction.

This guide provides a rigorous technical framework for the theoretical study of these systems. It moves beyond basic geometry optimization to cover advanced spectroscopic profiling, pKa prediction using thermodynamic cycles, and the modeling of non-covalent interactions (halogen bonding) in drug discovery.

Fundamental Electronic Structure & Geometry

The substitution of hydrogen with halogens (F, Cl, Br, I) on the aniline ring induces significant electronic and structural perturbations.[2] Accurate modeling requires specific attention to basis sets and density functionals.

Computational Methodology Standards
  • Density Functional Theory (DFT): While B3LYP is the historical standard, it often fails to capture dispersion forces critical for heavy halogens (Br, I).

    • Recommendation: Use

      
      B97X-D  or M06-2X  for geometry optimizations involving Br/I to account for long-range dispersion corrections.
      
  • Basis Sets: Halogens possess diffuse electron clouds. Standard basis sets (e.g., 6-31G) are insufficient.

    • Protocol: Use 6-311++G(d,p) or def2-TZVP . The diffuse functions (++) are non-negotiable for describing the lone pair on nitrogen and the electron density of the halogen.

Structural Anomalies: The Pyramidalization of Nitrogen

The amino group in aniline is not planar but pyramidal (


-like). Halogen substitution alters this geometry:
  • Fluoro-substitution: Increases the barrier to inversion due to strong electronegativity withdrawing density from the ring, slightly flattening the amine.

  • Heavy Halogens: Steric bulk and dispersion interactions can twist the amino group, altering the conjugation with the

    
    -system.
    
Workflow Visualization

The following diagram outlines the standard computational workflow for characterizing these systems.

G cluster_analysis Property Analysis Start Initial Structure (Z-Matrix) Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO Stable Minima ESP Electrostatic Potential (Sigma-Hole) Freq->ESP TDDFT TD-DFT (UV-Vis/Excited States) Freq->TDDFT

Figure 1: Standard computational workflow for the structural and electronic characterization of halogenated anilines.

Spectroscopic Profiling

Theoretical predictions of spectra must be scaled to match experimental data due to the harmonic approximation used in DFT.

Vibrational Spectroscopy (IR/Raman)

The N-H stretching modes are the primary "marker bands."

  • Scaling Factors: For B3LYP/6-311++G(d,p), scale frequencies by 0.967 (approximate) to correct for anharmonicity.

  • Halogen Effect: A "red shift" in N-H stretching is often observed as halogen mass increases, correlated with the weakening of the N-H bond due to ring deactivation.

NMR Prediction (GIAO)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Solvent: Use the PCM or SMD model (e.g., in DMSO or

    
    ) as gas-phase NMR predictions often deviate by >5 ppm for protons attached to heteroatoms.
    

Thermodynamic Properties: pKa Prediction

Predicting the pKa of halogenated anilines is critical for understanding their environmental toxicity and drug bioavailability. Direct calculation is error-prone; the Thermodynamic Cycle method is required.

The Thermodynamic Cycle Protocol

Instead of calculating


 directly, we calculate the gas-phase basicity and the solvation free energies of the neutral and protonated species.

Equation:



Where


 is derived from the cycle:


Explicit Solvation

For the anilinium cation (


), continuum models (PCM) often underestimate solvation energy.
  • Refined Protocol: Include 1-3 explicit water molecules hydrogen-bonded to the

    
     group within the DFT calculation, then apply PCM to the cluster. This "cluster-continuum" approach reduces error from ~2.0 pKa units to <0.5 units.
    

pKa_Cycle Gas_AH AH+(g) (Protonated) Gas_A A(g) + H+(g) (Neutral + Proton) Gas_AH->Gas_A ΔG(gas) Deprotonation Solv_AH AH+(aq) (Solution) Gas_AH->Solv_AH ΔG(solv, AH+) Solv_A A(aq) + H+(aq) (Solution) Gas_A->Solv_A ΔG(solv, A) + ΔG(solv, H+) Solv_AH->Solv_A ΔG(aq) (Target)

Figure 2: Thermodynamic cycle for accurate pKa calculation. Horizontal lines represent reaction energies; vertical lines represent solvation energies.

Reactivity & Drug Discovery Applications[3]

Halogen Bonding (The Sigma-Hole)

In drug design, halogenated anilines are not just lipophilic spacers. The halogen atom (Cl, Br, I) exhibits a region of positive electrostatic potential on its tip, known as the


-hole .
  • Mechanism: This positive patch can interact with nucleophilic residues (e.g., carbonyl oxygen backbone) in a target protein.

  • Computational Probe: Map the Molecular Electrostatic Potential (MEP) onto the 0.001 a.u. electron density isosurface.[3]

    • Indicator: A blue cap on the halogen tip indicates a strong

      
      -hole (I > Br > Cl >> F).
      
Case Study: EGFR Inhibitors

In 4-anilinoquinazoline derivatives (e.g., Gefitinib analogs), the halogen on the aniline ring is critical.[2]

  • Observation: Substitution of H with Br or I at the meta-position often increases potency.

  • DFT Explanation: The halogen bond stabilizes the ligand within the hydrophobic pocket of the EGFR kinase domain, a specific interaction that steric bulk alone cannot explain.

Environmental Fate: Oxidative Degradation

Halogenated anilines are persistent pollutants.[1] Their degradation by advanced oxidation processes (e.g., Ferrate(VI)) follows a Hydrogen Atom Transfer (HAT) mechanism.[4]

Degradation Aniline Halogenated Aniline TS Transition State (N-H...O-Fe) Aniline->TS Ferrate Oxidant (HFeO4-) Ferrate->TS Radical Anilino Radical (Ar-NH•) TS->Radical HAT Mechanism Product Coupling/Degradation (Azobenzene/Nitro) Radical->Product

Figure 3: Mechanism of oxidative degradation via Hydrogen Atom Transfer (HAT), as elucidated by DFT studies.

Summary of Key Data

PropertyMethod/Basis SetTypical Error / ScalingNotes
Geometry wB97X-D / def2-TZVP< 0.02 Å (Bond Lengths)Essential for I/Br dispersion.
Vib. Freq B3LYP / 6-311++G(d,p)Scale by ~0.967N-H stretch is the primary marker.
pKa M06-2X / 6-31+G(d)< 0.5 pKa unitsRequires thermodynamic cycle + explicit

.
NMR GIAO-mPW1PW91< 0.2 ppm (

)
Solvent model (SMD) is mandatory.

References

  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives. Asian Journal of Chemistry.Link

  • Theoretical Raman and infrared spectra, and vibrational assignment for para-halogenoanilines: DFT study. Spectrochimica Acta Part A.Link

  • Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. RSC Advances.Link

  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds. Crystal Growth & Design.Link

  • Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. ACS Omega.Link

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions. Molecules.Link

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors. Molecules.Link

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline, a fluorinated building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. While literature specifically detailing the applications of this N-trifluoroethylated aniline is emerging, this document consolidates established synthetic routes to its parent aniline, proposes robust protocols for its N-trifluoroethylation, and explores its prospective applications in modern organic synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of polyfluorinated molecules.

Part 1: Foundational Precursor: Synthesis and Characterization of 3-Chloro-4-fluoroaniline

The journey to utilizing the title compound begins with its immediate precursor, 3-chloro-4-fluoroaniline. This aniline derivative is a crucial intermediate for numerous commercial products, including quinolone antibiotics.[1][2] Understanding its synthesis and potential pitfalls is paramount.

The most common industrial route involves the reduction of 3-chloro-4-fluoronitrobenzene. Catalytic hydrogenation is often the method of choice due to its high efficiency and atom economy.[1][3]

Protocol 1: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

This protocol details the synthesis of 3-chloro-4-fluoroaniline, with specific considerations to minimize dehalogenation, a common side reaction.[3]

Workflow for the Synthesis of 3-Chloro-4-fluoroaniline

A 3-Chloro-4-fluoronitrobenzene C Hydrogenation Reactor A->C B Catalyst Slurry (e.g., Pt/C in Solvent) B->C D Reaction Conditions - Temperature: 60-80°C - Pressure: 0.1-5 MPa H₂ - Vigorous Stirring C->D E Hot Filtration C->E Reaction Completion F Crude Product E->F G Purification (Distillation/Rectification) F->G H 3-Chloro-4-fluoroaniline (>99.5% Purity) G->H

Caption: Synthesis of 3-chloro-4-fluoroaniline via catalytic hydrogenation.

Materials and Equipment:

  • 3-chloro-4-fluoronitrobenzene (1 equivalent)

  • Platinum on carbon (Pt/C, 1-5 mol%) or an alternative catalyst like Pd-Fe/TiO₂.[4]

  • Solvent (e.g., Methanol, Ethanol, or secondary alcohols)[1]

  • Hydrogen source

  • High-pressure hydrogenation reactor with temperature and pressure controls

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor, charge the 3-chloro-4-fluoronitrobenzene and the solvent. Add the Pt/C catalyst as a slurry in the same solvent.

  • Inerting and Hydrogenation: Seal the reactor and purge it multiple times with an inert gas (e.g., nitrogen), followed by several purges with hydrogen gas.[3]

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.95 MPa) and heat the mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.[2][3]

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques like HPLC or GC until the starting material is fully consumed.

  • Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas. Filter the reaction mixture while warm through a pad of Celite® to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 3-chloro-4-fluoroaniline as a white to light brown solid.[1][5]

Causality Behind Experimental Choices:

  • Catalyst Selection: While Pt/C is effective, it can also promote hydrodehalogenation.[3] The choice of catalyst and its loading is a critical parameter to optimize.

  • Temperature and Pressure Control: Elevated temperatures (>100°C) and high hydrogen pressures can increase the rate of dehalogenation, leading to the formation of 4-fluoroaniline and 3-chloroaniline.[3] Maintaining a moderate temperature range is crucial for selectivity.

  • Solvent: The choice of solvent can influence reaction rates and catalyst activity. Alcohols are commonly used for their ability to dissolve the reactants and for their proton-donating properties which can facilitate the reduction.

Table 1: Spectroscopic Data for 3-Chloro-4-fluoroaniline
Technique Data Reference
¹H NMR Chemical Shift (δ) ppm: H-2: 6.91 (dd), H-5: 6.81 (ddd), H-6: 6.99 (t)[6]
¹³C NMR Chemical Shift (δ) ppm: C-1: 142.3, C-2: 121.8, C-3: 119.8, C-4: 153.2 (d), C-5: 116.5, C-6: 115.9[6]
FT-IR Key Peaks (cm⁻¹): 3480-3300 (N-H stretch), 1620 (N-H bend), 1510 (C=C stretch), 1250 (C-F stretch), 850 (C-Cl stretch)[6][7]

Part 2: Synthesis of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

The introduction of a trifluoroethyl group onto the nitrogen of an aniline can significantly modulate its physicochemical properties, such as basicity and lipophilicity, which is a valuable strategy in drug design.[8]

Proposed Protocol 2: Reductive Amination of 3-Chloro-4-fluoroaniline

Reductive amination is a robust and widely used method for the synthesis of N-alkylated amines. This proposed protocol uses 2,2,2-trifluoroacetaldehyde (or its stable hydrate) as the trifluoroethyl source.

Workflow for N-Trifluoroethylation

A 3-Chloro-4-fluoroaniline C Reaction Vessel (Solvent, e.g., Methanol) A->C B 2,2,2-Trifluoroacetaldehyde Hydrate B->C D Iminium Ion Formation (Intermediate) C->D Condensation E Reducing Agent (e.g., NaBH₄) D->E H 3-Chloro-4-fluoro-N- (2,2,2-trifluoroethyl)aniline D->H Reduction F Aqueous Work-up & Extraction G Purification (Column Chromatography) H->F H->G Crude Product

Caption: Proposed synthesis of the title compound via reductive amination.

Materials and Equipment:

  • 3-Chloro-4-fluoroaniline (1 equivalent)

  • 2,2,2-Trifluoroacetaldehyde hydrate (1.1-1.5 equivalents)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (STAB))

  • Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a solution of 3-chloro-4-fluoroaniline in the chosen solvent under an inert atmosphere, add the 2,2,2-trifluoroacetaldehyde hydrate. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hemiaminal and subsequently the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent portion-wise, monitoring for gas evolution if using NaBH₄. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Track the consumption of the starting aniline by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. If the solvent is water-miscible, it may be removed under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

Expected Characterization Changes:

  • ¹H NMR: Appearance of a new quartet signal for the -CH₂- group coupled to the three fluorine atoms of the CF₃ group. The N-H protons of the starting aniline will be replaced by a single N-H proton signal (if secondary amine is formed) which may be broad.

  • ¹⁹F NMR: A characteristic triplet for the -CF₃ group.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the N-trifluoroethylated product (C₈H₆ClF₄N, MW: 227.59).

Part 3: Prospective Applications in Organic Synthesis

The unique substitution pattern of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline makes it a valuable synthon for introducing a polyfluorinated motif into complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a chlorine atom on the aromatic ring allows for participation in various cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives.

Potential Cross-Coupling Pathways

cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination A 3-Chloro-4-fluoro-N- (2,2,2-trifluoroethyl)aniline C Pd Catalyst Base A->C F Pd Catalyst Base A->F B Arylboronic Acid (R-B(OH)₂) D Biaryl Product C->D E Amine (R₂NH) G Diarylamine Product F->G

Caption: Potential applications in Pd-catalyzed cross-coupling reactions.

Synthesis of Heterocyclic Scaffolds

Anilines are cornerstone building blocks for a vast array of heterocyclic compounds. This N-trifluoroethylated aniline could serve as a precursor for novel, fluorinated heterocycles with potential applications in medicinal chemistry. For instance, condensation reactions with β-ketoesters could lead to the formation of substituted quinolones, a class of compounds known for their antibacterial activity.[9]

Safety and Handling

3-Chloro-4-fluoroaniline:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[10][11] Causes skin and serious eye irritation.[12]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11][13] Handle in a well-ventilated area or a fume hood.[12][14] Avoid breathing dust.[10]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][12]

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline:

  • While specific data is not available, it should be handled with the same or greater precautions as its parent aniline due to the presence of the trifluoroethyl group. Assume it is toxic and handle with appropriate care.

Conclusion

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a promising, yet underexplored, building block in organic synthesis. By leveraging established protocols for the synthesis of its parent aniline and applying robust N-alkylation methodologies, researchers can access this valuable compound. Its potential for elaboration via cross-coupling chemistry and as a precursor to novel heterocyclic systems makes it an attractive target for programs in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to begin exploring the synthetic utility of this versatile molecule.

References

  • Aziz, M., et al. (2018). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. J. Phys. Theor. Chem. IAU Iran, 15(1), 79-85. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Available at: [Link]

  • Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Available at: [Link]

  • Semantic Scholar. (n.d.). 3-chloro-4-fluoroaniline. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-4-(trifluoromethyl)aniline. Available at: [Link]

  • PubChemLite. (n.d.). 3-chloro-4-(2,2,2-trifluoroethoxy)aniline. Available at: [Link]

  • Sciforum. (n.d.). ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. Available at: [Link]

Sources

The Strategic Application of 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated anilines have emerged as particularly valuable scaffolds. This guide delves into the multifaceted applications of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline, a specialized derivative of the foundational intermediate, 3-chloro-4-fluoroaniline. We will explore the established roles of its core structure in approved pharmaceuticals and dissect the physicochemical advantages conferred by the N-trifluoroethyl moiety. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights.

The 3-Chloro-4-fluoroaniline Core: A Privileged Scaffold in Kinase Inhibition and Beyond

The 3-chloro-4-fluoroaniline moiety is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, provides a versatile platform for constructing complex molecular architectures with desirable pharmacological properties.[1][2] This scaffold is most prominently featured in the development of targeted cancer therapies and potent antibiotics.

Tyrosine Kinase Inhibitors: Targeting Oncogenic Signaling

A significant application of the 3-chloro-4-fluoroaniline scaffold is in the synthesis of tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized cancer treatment. These inhibitors function by blocking the ATP-binding site of oncogenic kinases, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[2]

  • Gefitinib: Used in the treatment of non-small cell lung cancer, Gefitinib's synthesis involves the condensation of 3-chloro-4-fluoroaniline with a quinazoline derivative.[1] The aniline portion of the molecule is critical for its interaction with the hinge region of the Epidermal Growth Factor Receptor (EGFR) kinase domain.[3]

  • Lapatinib: A dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), Lapatinib is employed in the treatment of HER2-positive breast cancer.[2] The synthesis of this complex molecule relies on 3-chloro-4-fluoroaniline as a key starting material, with its substituents contributing to a favorable pharmacokinetic and pharmacodynamic profile.[2]

The aniline moiety's ability to act as a hydrogen bond donor and acceptor is fundamental to its role in anchoring these inhibitors within the kinase hinge region, a critical interaction for potent inhibition.[3]

Fluoroquinolone Antibiotics: Combating Bacterial Infections

The 3-chloro-4-fluoroaniline core is also a key intermediate in the synthesis of various fluoroquinolone antibiotics.[4][5] These broad-spectrum antibacterial agents, which include drugs like ciprofloxacin and norfloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1]

The Trifluoroethyl Advantage: Enhancing Drug-like Properties

While the 3-chloro-4-fluoroaniline core provides the foundational pharmacophore, the addition of the N-(2,2,2-trifluoroethyl) group introduces significant modifications that can enhance a drug candidate's overall profile. Fluoroalkylated amines are recognized for their unique electronic properties and enhanced metabolic stability.[6]

The introduction of a trifluoroethyl group can:

  • Modulate Basicity and Lipophilicity: Significantly altering the pKa of the aniline nitrogen and the overall lipophilicity of the molecule. This fine-tuning is crucial for optimizing a compound's solubility, permeability, and ultimately, its pharmacokinetic profile.[3][6]

  • Improve Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to an improved half-life and bioavailability of the drug.[7]

  • Enhance Binding Affinity: The trifluoromethyl group can engage in favorable orthogonal interactions with hydrophobic pockets within a target's binding site, contributing to increased potency and selectivity.[3]

This strategic combination of a validated pharmacophore with a property-enhancing substituent makes 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline a highly promising, albeit specialized, building block for novel drug candidates.

Physicochemical Data of the Core Intermediate

A thorough understanding of the physical and chemical properties of the foundational building block, 3-chloro-4-fluoroaniline, is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 367-21-5[2]
Molecular Formula C₆H₅ClFN[1][2]
Molecular Weight 145.56 g/mol [1][2]
Appearance White to pale yellow or light brown crystalline solid[1]
Melting Point 42-44 °C[1][2]
Boiling Point 227-228 °C[1][2]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and ether.[1]

Synthetic Protocols and Methodologies

The following protocols provide a framework for the synthesis and application of the 3-chloro-4-fluoroaniline scaffold.

Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline

The most common and industrially significant method for synthesizing 3-chloro-4-fluoroaniline is the reduction of 3-chloro-4-fluoronitrobenzene.[1][5]

Reaction:

Step-by-Step Procedure (Catalytic Hydrogenation):

  • Reactor Setup: Charge a suitable hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and a solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of Platinum on carbon (Pt/C) or a specialized catalyst like Pd-Fe/TiO₂. A typical catalyst loading is in the range of (200-400):1 mass ratio of starting material to catalyst.[8]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 0.95 MPa) and heat to the desired temperature (e.g., 40 °C).[5]

  • Monitoring: Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude 3-chloro-4-fluoroaniline can be purified by distillation or recrystallization to yield a high-purity product.[5]

Diagram of Synthetic Workflow

A 3-chloro-4-fluoronitrobenzene B 3-chloro-4-fluoroaniline A->B Reduction (e.g., H₂/Pt/C) D Gefitinib (TKI) B->D Condensation C Quinazoline Derivative C->D

Caption: Synthetic pathway to Gefitinib using 3-chloro-4-fluoroaniline.

Protocol 2: General N-Trifluoroethylation of an Aniline

The introduction of the 2,2,2-trifluoroethyl group onto the aniline nitrogen can be achieved through several methods. One common approach involves reductive amination using trifluoroacetaldehyde or its equivalents.

Reaction:

Step-by-Step Procedure (Reductive Amination):

  • Reaction Setup: Dissolve 3-chloro-4-fluoroaniline in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask.

  • Imine Formation: Add trifluoroacetaldehyde (or a stable hydrate/hemiacetal form) to the solution. The reaction may be facilitated by a mild acid catalyst. Stir at room temperature to form the corresponding imine in situ.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

  • Monitoring: Monitor the reduction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent with water or a dilute aqueous acid.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired N-trifluoroethylated aniline.

Mechanism of Action: Kinase Hinge Binding

The efficacy of TKIs derived from the 3-chloro-4-fluoroaniline scaffold is critically dependent on their ability to bind to the hinge region of the kinase ATP-binding pocket.

Diagram of Kinase Inhibition

cluster_0 ATP-Binding Pocket Hinge Hinge Region (Amino Acid Residues) HydrophobicPocket Hydrophobic Pocket TKI TKI Molecule Aniline Moiety Other Groups TKI:aniline->Hinge H-Bonds TKI->HydrophobicPocket Hydrophobic Interactions

Caption: Aniline moiety of a TKI forming key hydrogen bonds with the kinase hinge region.

Summary of Key Applications

Drug ClassExample(s)Target(s)Therapeutic AreaRole of 3-Chloro-4-fluoroaniline
Tyrosine Kinase Inhibitors Gefitinib, LapatinibEGFR, HER2OncologyCore scaffold for hinge binding
Fluoroquinolone Antibiotics Ciprofloxacin, NorfloxacinDNA Gyrase, Topoisomerase IVInfectious DiseasesKey synthetic intermediate

Conclusion

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a strategic evolution of a well-established and highly successful medicinal chemistry scaffold. By combining the proven pharmacophoric features of 3-chloro-4-fluoroaniline with the advantageous physicochemical properties imparted by the N-trifluoroethyl group, this compound offers a promising platform for the design of next-generation therapeutics. Its potential applications span a range of therapeutic areas, most notably in oncology and infectious diseases, where fine-tuning of drug-like properties is critical for clinical success. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively leverage this and related building blocks in their drug discovery endeavors.

References

  • The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis - Benchchem.
  • The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols - Benchchem.
  • Synthesis of 3‐chloro‐4‐fluoroaniline (4) in various fluoroquinolones. - ResearchGate.
  • Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding - Benchchem.
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate.
  • 3-chloro-N-(2,2,2-trifluoroethyl)aniline - Benchchem.
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents.
  • The Crucial Role of 3-Chloro-2-(trifluoromethyl)aniline in Pharma R&D.

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Application Note: Synthetic Routes to Derivatives of 3-Chloro-4-Fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline and its subsequent derivatization. This scaffold is a critical intermediate in the synthesis of isoxazoline-class ectoparasiticides (e.g., Fluralaner, Lotilaner), widely used in veterinary medicine for flea and tick control.

Executive Summary & Strategic Importance

The target molecule, 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (Compound 1) , represents a "privileged scaffold" in modern agrochemistry and veterinary pharmaceuticals. The combination of the electron-deficient aniline ring and the trifluoroethyl group imparts unique metabolic stability and lipophilicity, essential for penetrating the exoskeleton of parasites.

This guide details three validated synthetic routes to access Compound 1 , prioritized by scalability and atom economy, and outlines protocols for its downstream derivatization into bioactive amides.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C-N bond of the trifluoroethyl group or the aniline nitrogen itself.

Retrosynthesis Target Target: 3-chloro-4-fluoro- N-(2,2,2-trifluoroethyl)aniline Aniline 3-Chloro-4-fluoroaniline (Core Intermediate) Target->Aniline C-N Bond Formation TFAE Trifluoroacetaldehyde Ethyl Hemiacetal Target->TFAE Reductive Amination (Route A) TFAA Trifluoroacetic Anhydride Target->TFAA Acylation/Reduction (Route B) Nitro 3-Chloro-4- fluoronitrobenzene Aniline->Nitro Reduction

Figure 1: Retrosynthetic disconnection strategies for the target scaffold.

Core Synthesis of the Aniline Precursor

Before installing the trifluoroethyl group, the core aniline 3-chloro-4-fluoroaniline must be synthesized or procured. High purity (>99%) is required to prevent side reactions in the subsequent alkylation step.

Protocol 1: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

Mechanism: Heterogeneous catalytic hydrogenation. Critical Quality Attribute (CQA): Prevention of hydrodehalogenation (loss of Cl or F).

Materials:

  • 3-Chloro-4-fluoronitrobenzene (1.0 eq)[1]

  • Pt/C (5% loading, sulfided to prevent dehalogenation) or Raney Nickel

  • Methanol (Solvent)[2]

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Charge: In a high-pressure autoclave, dissolve 3-chloro-4-fluoronitrobenzene (100 g) in Methanol (500 mL).

  • Catalyst Addition: Add sulfided Pt/C (1.0 g). Note: Sulfided catalysts poison the metal surface slightly, reducing the propensity for C-Cl bond hydrogenolysis.

  • Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 5 bar (75 psi) H₂.

  • Reaction: Stir vigorously at 40–50 °C for 4–6 hours. Monitor H₂ uptake.

  • Workup: Filter catalyst through Celite under N₂ (pyrophoric hazard). Concentrate filtrate to yield the aniline as an off-white solid.

  • Yield: ~95-98%.

Synthesis of Target: N-Trifluoroethylation Routes

The installation of the 2,2,2-trifluoroethyl group is the most technically challenging step due to the low nucleophilicity of the fluorinated aniline.

Route A: Reductive Amination (Preferred Industrial Route)

This route uses Trifluoroacetaldehyde ethyl hemiacetal (TFAE) . It is preferred for its atom economy and avoidance of strong alkylating agents.

Reaction Scheme: Ar-NH2 + CF3CH(OH)OEt → [Ar-N=CH-CF3] → Ar-NH-CH2CF3

Protocol 2: Reductive Amination using NaBH₄

  • Imine Formation:

    • To a flask containing 3-chloro-4-fluoroaniline (10 mmol, 1.45 g) in Toluene (20 mL), add Trifluoroacetaldehyde ethyl hemiacetal (12 mmol, 1.73 g).

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.5 mmol).

    • Reflux with a Dean-Stark trap to remove water/ethanol for 4–6 hours.

    • Checkpoint: Monitor by TLC/GC for disappearance of aniline. The intermediate imine is often unstable; proceed immediately.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g) in portions (or use NaBH(OAc)₃ for milder conditions).

    • Stir at room temperature for 12 hours.

  • Quench & Isolation:

    • Quench carefully with sat. NH₄Cl solution.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Target Product: Colorless to pale yellow oil/solid.

Route B: Acylation-Reduction (Traditional/Robust)

Useful when TFAE is unavailable. Involves acylation with Trifluoroacetic Anhydride (TFAA) followed by reduction.

Protocol 3: Two-Step Acylation/Reduction

  • Acylation:

    • Dissolve aniline (10 mmol) in DCM (30 mL) with Triethylamine (12 mmol).

    • Add TFAA (11 mmol) dropwise at 0 °C. Stir 2 h.

    • Wash with water, dry, and concentrate to give the trifluoroacetanilide intermediate.

  • Reduction:

    • Dissolve the amide in anhydrous THF.

    • Add Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 eq) dropwise at 0 °C.

    • Reflux for 3 hours.

    • Safety: Carefully quench with MeOH (H₂ evolution).

    • Workup as above.

Derivatization: Synthesis of Bioactive Amides

The primary application of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is as a nucleophile to attack acid chlorides, forming the amide linkage found in isoxazoline drugs.

Scenario: Coupling with a generic Benzoyl Chloride derivative.

Protocol 4: Schotten-Baumann Coupling

  • Setup: Dissolve Target Compound 1 (1.0 eq) in dry THF or DCM.

  • Base: Add Pyridine or Diisopropylethylamine (DIPEA) (2.0 eq).

  • Coupling: Add the desired Acid Chloride (1.1 eq) dropwise at 0 °C.

    • Note: The secondary amine is sterically hindered and electron-deficient (due to the trifluoroethyl group). Reaction times may be longer than typical anilines.

    • Catalyst: Addition of DMAP (10 mol%) is highly recommended to accelerate the reaction.

  • Conditions: Warm to room temperature and stir for 12–24 hours.

  • Workup: Acid wash (1N HCl) to remove pyridine, followed by base wash (NaHCO₃). Recrystallize the final amide from Ethanol/Heptane.

Analytical Characterization Data

Expected spectral data for 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline :

TechniqueExpected Signal Characteristics
¹H NMR (400 MHz, CDCl₃) δ 6.9–6.5 (m, 3H): Aromatic protons (pattern depends on F-coupling). δ 4.1 (br s, 1H): N-H proton (exchangeable). δ 3.7 (q, J=9 Hz, 2H): CH₂ adjacent to CF₃ (quartet due to ¹⁹F coupling).
¹⁹F NMR δ -72.0 ppm (t): CF₃ group (triplet due to CH₂ coupling). δ -125.0 ppm (m): Aromatic Fluorine.
MS (ESI+) [M+H]⁺ = 228.02 (Calculated for C₈H₆ClF₄N). Look for Cl isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

Process Workflow & Logic

Workflow Start Start: 3-Chloro-4- fluoronitrobenzene Step1 Step 1: Hydrogenation (Pt/C, H2, MeOH) Start->Step1 Check1 QC: Purity >99% (Check for de-Cl) Step1->Check1 Step2 Step 2: Reductive Amination (TFAE, pTSA, then NaBH4) Check1->Step2 Pass Isolate Isolation: Target Amine (N-Trifluoroethyl) Step2->Isolate Deriv Step 3: Derivatization (R-COCl, Pyridine) Isolate->Deriv Final Final API Intermediate (Amide) Deriv->Final

Figure 2: Integrated process workflow from nitro-precursor to derivatized amide.

Safety & Handling (HSE)

  • HF Generation: The reduction of trifluoro- compounds or thermal decomposition can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available.

  • Alkylating Agents: If using Route B (Trifluoroethyl triflate), handle in a glovebox or high-efficiency fume hood; these are potent alkylating agents (genotoxic).

  • Waste: All fluorinated waste must be segregated. Do not mix with standard organic solvents for disposal.

References

  • Gasser, F. et al. "Process for the preparation of isoxazoline derivatives." US Patent 2014/0179928 A1.

  • Nakamura, Y. et al. "Catalytic Enantioselective Reductive Amination." Journal of the American Chemical Society, 2009, 131(41), 15022-15023.

  • Wang, X. et al. "Iron porphyrin-catalyzed N-trifluoroethylation of anilines." RSC Advances, 2013, 3, 1687-1690.

  • Org. Synth. "Preparation of N-(2,2,2-Trifluoroethyl)anilines."[3][4] Organic Syntheses, Coll. Vol. 10, p. 234.

Sources

Technical Application Note: Precision N-Alkylation of 3-Chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Chloro-4-fluoroaniline (CAS 367-21-5) is a critical scaffold in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Afatinib). Its functionalization via N-alkylation is a pivotal step in diversifying the pharmacophore.[1][2] However, the substrate presents a dual challenge:

  • Electronic Deactivation: The inductive electron-withdrawing effects of the 3-chloro and 4-fluoro substituents significantly lower the basicity (pKa

    
     3.6) and nucleophilicity of the amine compared to unsubstituted aniline (pKa 
    
    
    
    4.6).[3]
  • The Alkylation Paradox: In direct alkylation (

    
    ), the introduction of an electron-donating alkyl group makes the product more nucleophilic than the starting material, leading to uncontrolled over-alkylation (formation of tertiary amines or quaternary salts).
    

This guide details two validated protocols to overcome these barriers: Reductive Amination (Method A) for high-fidelity mono-alkylation, and Controlled Nucleophilic Substitution (Method B) for substrates lacking aldehyde precursors.

Strategic Decision Matrix

decision_tree Start Target: N-Alkyl-3-chloro-4-fluoroaniline Q1 Is the Alkyl source available as an Aldehyde/Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (High Selectivity) Q1->MethodA Yes MethodB METHOD B: Direct Alkylation (SN2) (Requires Optimization) Q1->MethodB No (Alkyl Halide only) Sub_A Reagents: STAB, AcOH, DCE/THF MethodA->Sub_A Sub_B Reagents: R-X, DIPEA/K2CO3, DMF MethodB->Sub_B

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on reagent availability and selectivity requirements.

Method A: Reductive Amination (The Gold Standard)

Objective: Selective mono-alkylation using Sodium Triacetoxyborohydride (STAB).

Rationale

This protocol utilizes the Abdel-Magid method. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN. Crucially, STAB reduces the protonated imine much faster than the aldehyde or the ketone, ensuring that the carbonyl is not wasted and the reaction is driven to completion without over-alkylation.
Mechanism of Action

The electron-deficient nature of 3-chloro-4-fluoroaniline makes imine formation the rate-determining step. We utilize Acetic Acid (AcOH) to catalyze this dehydration.

mechanism Step1 1. Hemiaminal Formation (Acid Catalyzed) Step2 2. Dehydration to Imine (Equilibrium) Step1->Step2 - H2O Step3 3. Selective Reduction (Hydride Transfer via STAB) Step2->Step3 + H- (from Boron)

Figure 2: Mechanistic pathway. The acid catalyst is critical for Step 1 & 2 due to the low nucleophilicity of the aniline.

Detailed Protocol

Materials:

  • Substrate: 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Reagent: Aldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

  • Preparation: In a flame-dried reaction vial, dissolve 3-chloro-4-fluoroaniline (1.0 mmol, 145.6 mg) in DCE (5 mL).

  • Imine Formation: Add the aldehyde (1.1 mmol) and Glacial Acetic Acid (1.0 mmol).

    • Note: For sterically hindered ketones, stir this mixture for 30-60 minutes before adding the reductant to ensure imine formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.4 mmol, ~300 mg) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir under Nitrogen for 2–16 hours.

    • Monitor: Check via LCMS.[4] The imine intermediate may be visible; ensure it is fully consumed.

  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Work-up: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[1]

Method B: Controlled Direct Alkylation ( )

Objective: Alkylation using alkyl halides when aldehydes are unstable or unavailable.

Rationale

Direct alkylation is risky. To prevent over-alkylation (formation of the tertiary amine), we must exploit the steric hindrance of the alkylating agent or use limiting stoichiometry . For this specific aniline, the low nucleophilicity requires a polar aprotic solvent (DMF) and heat, but this increases the risk of di-alkylation.

Detailed Protocol

Materials:

  • Substrate: 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.9 equiv - Limiting reagent)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Procedure:

  • Dissolution: Dissolve 3-chloro-4-fluoroaniline (1.0 mmol) and DIPEA (2.0 mmol) in DMF (3 mL).

  • Controlled Addition: Add the Alkyl Halide (0.9 mmol) dropwise via syringe pump over 1 hour at Room Temperature.

    • Critical: Using a slight deficit of the alkyl halide ensures the starting material remains in excess, statistically favoring mono-alkylation.

  • Heating: If no reaction occurs after 2 hours, heat to 60°C.

    • Warning: Do not exceed 80°C unless necessary; high heat promotes double alkylation.

  • Work-up: Dilute with water (20 mL) and extract with Ether/EtOAc. The excess starting aniline can be recovered during column chromatography (it will be less polar than the product).

Analytical Validation & Data

To validate the protocol, compare the physicochemical properties of the product against the starting material.

ParameterStarting Material (3-Cl-4-F-Aniline)Target: N-Alkyl Product (Mono)Target: N,N-Dialkyl (Impurity)
H-1 NMR (NH) Broad singlet

3.5 - 4.0 ppm (2H)
Broad singlet

3.5 - 4.5 ppm (1H )
Absent
H-1 NMR (Alkyl) AbsentSignal present, integrates to 1 chainSignal present, integrates to 2 chains
F-19 NMR

-130 to -135 ppm (approx)
Shifted upfield/downfield by ~1-2 ppmDistinct shift from mono-product
LCMS (ESI+)



Key Diagnostic: The disappearance of the


 protons (integration 2H) and appearance of an 

proton (integration 1H) in Proton NMR is the definitive proof of mono-alkylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Poor imine formation due to EWGs on aniline.Increase Acetic Acid to 2-3 equiv. Add molecular sieves (4Å) to drive dehydration.
Over-Alkylation (Method B) Product is more nucleophilic than SM.Switch to Method A if possible. If not, reduce Alkyl Halide to 0.8 equiv and recover SM.
No Reaction (Method B) Substrate too electron-deficient.Switch solvent to DMF or DMSO; add KI (0.1 equiv) as a catalyst (Finkelstein condition).
Boron Complex Formation Product trapped with Boron salts (Method A).Perform an oxidative workup (add dilute NaOH or Tartaric acid solution) to break the B-N complex.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • BenchChem. (2025).[2][8][9][10] "Technical Guide to 3-Chloro-4-fluoroaniline: Structure and Properties." BenchChem Technical Library.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline." PubChem.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

Sources

Application Notes & Protocols: Navigating the Reactivity of the Amino Group in 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical reactivity of the secondary amino group in 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. This molecule presents a unique synthetic challenge due to the cumulative electron-withdrawing effects of its substituents, which significantly modulate the nucleophilicity of the nitrogen atom. Understanding these electronic influences is paramount for designing successful synthetic strategies. We will dissect the causality behind experimental choices for several key transformations, offering detailed, field-proven protocols for acylation, diazotization, and modern cross-coupling reactions.

Structural and Electronic Profile

The reactivity of the aniline nitrogen in the title compound is dictated by the interplay of inductive and resonance effects from the substituents on the aromatic ring and the N-alkyl group. The chloro, fluoro, and N-(2,2,2-trifluoroethyl) groups are all strongly electron-withdrawing, which deactivates the amino group, making it a significantly weaker nucleophile than in simple anilines.

  • Halogen Substituents (Cl, F): Both halogens exert a strong electron-withdrawing inductive effect (-I). The fluorine at the para-position also has a +M (mesomeric or resonance) effect, but its -I effect dominates, contributing to the overall deactivation of the ring and the amino group.

  • N-(2,2,2-trifluoroethyl) Group: The three fluorine atoms on the ethyl group create a powerful inductive pull, drawing electron density away from the nitrogen atom and further diminishing its nucleophilicity.

This pronounced electron deficiency necessitates more forcing reaction conditions or specialized catalytic systems to achieve efficient transformations at the amino group.

G Figure 2. Diazotization & Sandmeyer Workflow cluster_conditions1 Step 1: Diazotization cluster_conditions2 Step 2: Sandmeyer Reaction A Aniline Substrate B Diazonium Salt Intermediate A->B Nitrosation C Aryl Halide Product B->C Nucleophilic Substitution cond1 NaNO₂, H₂SO₄/H₂O 0-5 °C cond2 e.g., CuBr, HBr Heat

Application Note: The Trifluoroethyl Group in Chemical Direction and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the mechanistic roles, directing effects, and practical installation of the trifluoroethyl (


) group.

Executive Summary

The 2,2,2-trifluoroethyl (


) group is a critical fluorinated motif in modern drug discovery and advanced organic synthesis.[1] Unlike the direct trifluoromethyl (

) group, the methylene spacer in the trifluoroethyl group provides unique "insulating" yet electronically active properties. This guide elucidates its dual role:
  • Electronic Director: It exerts a strong inductive electron-withdrawing effect (-I), modulating the pKa and nucleophilicity of neighboring heteroatoms (O, N) without eliminating their reactivity entirely.

  • Metabolic Director: It acts as a "metabolic block," preventing oxidative dealkylation at the

    
    -position due to the high bond dissociation energy of the 
    
    
    
    -C-F bonds and the deactivated
    
    
    -C-H bonds.

Mechanistic Principles & Directing Effects[2][3]

Electronic Modulation (The "Fluorine Effect")

The trifluoroethyl group is not merely a bulky ethyl equivalent; it is a profound electronic modulator.

  • Inductive Withdrawal (-I): The

    
     moiety pulls electron density through the 
    
    
    
    -framework. This lowers the pKa of an attached alcohol (e.g., trifluoroethanol pKa ~12.4 vs. ethanol ~16.0) or amine.[2][3][4]
  • Nucleophilicity Tuning: By reducing the electron density on a heteroatom (e.g., nitrogen in a trifluoroethylamine), the group mitigates the risk of forming N-oxides or reactive metabolites, while retaining sufficient nucleophilicity for cross-coupling reactions.

  • Regioselectivity: In electrophilic aromatic substitution (EAS), a trifluoroethoxy group (

    
    ) is less activating than a standard ethoxy group, often altering the ratio of ortho/para products or preventing over-substitution.
    
Metabolic Stability & Bioisosterism

In medicinal chemistry, the ethyl group is a common metabolic "soft spot," susceptible to Cytochrome P450-mediated hydroxylation and subsequent dealkylation.

  • Mechanism: The strong electron-withdrawing nature of fluorine deactivates the adjacent methylene protons (

    
    -C-H), raising the activation energy required for hydrogen atom abstraction (HAT) by CYP enzymes.
    
  • Lipophilicity: The group increases lipophilicity (

    
    ) compared to a methyl or ethyl group, enhancing membrane permeability.
    

MetabolicStability Ethyl Ethyl Group (-CH2CH3) CYP CYP450 (Oxidation) Ethyl->CYP Low C-H BDE Unstable Unstable Hemi-acetal CYP->Unstable Hydroxylation Breakdown Dealkylation (Loss of Activity) Unstable->Breakdown TFE Trifluoroethyl Group (-CH2CF3) CYP_Block CYP450 (Blocked) TFE->CYP_Block Deactivated C-H Stable Metabolically Stable Drug CYP_Block->Stable No Reaction

Figure 1: Comparison of metabolic pathways between ethyl and trifluoroethyl groups. The fluorinated group prevents oxidative dealkylation.

Comparative Data: Electronic & Physical Properties

The following table highlights why the trifluoroethyl group is a superior directing motif for modulating physicochemical properties.

PropertyEthyl (

)
Trifluoroethyl (

)
Impact on Reactivity/Biology
Hammett

(Inductive)
-0.05 (Donating)+0.17 (Withdrawing)Deactivates nucleophiles; stabilizes anions.
pKa of R-OH ~16.0 (Ethanol)~12.4 (TFE)

is a weaker base but good nucleophile.
Bond Length (

)
1.54 Å1.49 ÅShorter bond due to hybridization changes.
Lipophilicity (

)
+1.02+1.90Increases membrane permeability significantly.
Metabolic Liability High (Oxidation)Low (Blocked)Extends half-life (

) of drug candidates.[5]

Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C-H Trifluoroethylation of Arenes

Application: Direct installation of the trifluoroethyl group onto aromatic rings without pre-functionalization (halides). This utilizes the directing nature of the arene's innate electronics or a transient directing group. Source: Adapted from Angew. Chem. Int. Ed. and J. Org. Chem. methodologies (e.g., using hypervalent iodine reagents).

Reagents Required:

  • Substrate: Arene (e.g., Acetanilide or simple arene).

  • Reagent: Trifluoroethyl(mesityl)iodonium triflate (Mes-I

    
    -CH
    
    
    
    CF
    
    
    OTf
    
    
    ).
  • Catalyst: Palladium(II) acetate (Pd(OAc)

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Additives: 2,6-di-tert-butylpyridine (if base is needed to scavenge acid).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Synthesize the hypervalent iodine reagent by reacting iodomesitylene with trifluoroacetic anhydride and trifluoroethanol under oxidative conditions, followed by ion exchange with TMS-OTf. Note: Handle hypervalent iodine reagents with care; keep cold.

  • Reaction Setup:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge:

      • Pd(OAc)

        
         (5.0 mol%)
        
      • Arene substrate (1.0 equiv, 0.5 mmol)

      • Trifluoroethyl(mesityl)iodonium triflate (1.2 equiv)

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous DCM (2.0 mL, 0.25 M concentration).

  • Execution:

    • Seal the tube and stir at 25 °C (Room Temperature) . Crucial: Unlike many C-H activations requiring high heat, this highly reactive iodonium reagent often proceeds at mild temperatures.

    • Monitor reaction progress by TLC or LC-MS (typically 1–3 hours).

  • Workup & Purification:

    • Filter the mixture through a short pad of Celite to remove Pd black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • Confirm structure via

      
      H NMR (Look for quartet at 
      
      
      
      3.0–3.5 ppm,
      
      
      Hz) and
      
      
      F NMR (Triplet at
      
      
      -60 to -70 ppm).

CH_Activation Start Start: Arene Substrate + Pd(OAc)2 (5 mol%) Reagent Add Hypervalent Iodine: Mes-I(+)-CH2CF3 OTf(-) Start->Reagent Reaction Stir at 25°C (1-3 Hours) Reagent->Reaction Filter Filter (Celite) Remove Pd Reaction->Filter Purify Flash Chromatography Filter->Purify End Product: Trifluoroethyl-Arene Purify->End

Figure 2: Operational workflow for the catalytic installation of the trifluoroethyl group.

Protocol B: Synthesis of Trifluoroethyl Ethers (Williamson Type)

Application: Creating metabolically stable ether linkages (


) using the unique nucleophilic properties of trifluoroethoxide.
Challenge:  Sodium trifluoroethoxide is less nucleophilic than sodium ethoxide due to the fluorine electron withdrawal, requiring specific conditions.

Reagents Required:

  • Alcohol: 2,2,2-Trifluoroethanol (TFE).[1][2][6]

  • Base: Sodium hydride (NaH, 60% in oil) or Sodium metal.

  • Electrophile: Alkyl bromide/iodide or Aryl fluorides (for

    
    ).
    
  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) - Polar aprotic solvents are essential to enhance nucleophilicity.

Step-by-Step Methodology:

  • Alkoxide Formation:

    • In a dry 3-neck flask under

      
      , wash NaH (1.2 equiv) with dry hexane to remove oil.
      
    • Add anhydrous DMF. Cool to 0 °C.

    • Add 2,2,2-Trifluoroethanol (1.5 equiv) dropwise. Caution: Hydrogen gas evolution. Stir for 30 min until evolution ceases.

  • Coupling Reaction:

    • Add the electrophile (Alkyl halide or activated Aryl fluoride) (1.0 equiv) dropwise.

    • Temperature Control:

      • For Alkyl Halides: Heat to 60–80 °C.

      • For Aryl Fluorides (

        
        ): Heat to 100–120 °C.
        
    • Stir for 4–12 hours.

  • Quench & Extraction:

    • Cool to room temperature.[7] Carefully quench with saturated

      
       solution.
      
    • Extract with Diethyl Ether (

      
      ). Note: Avoid DCM if the product is volatile; trifluoroethyl ethers can be volatile.
      
    • Wash organic layer with water (3x) to remove DMF. Dry over

      
      .
      
  • Distillation/Purification:

    • Concentrate carefully. Distillation is often preferred over column chromatography for simple volatile ethers.

References

  • Mechanistic Insights & Super-electrophiles

    • Superelectrophiles and the effects of trifluoromethyl substituents. (PMC).
    • Source:

  • Medicinal Chemistry Applications

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source: (General context on fluorinated groups).

    • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[8]

    • Source:

  • Synthesis Protocols (Ethers)

    • 1-Benzyloxymethoxy-1-hexyne (Includes preparation of trifluoroethyl ethers).[9]

    • Source:

  • C-H Activation Methodologies

    • Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activ
    • Source:

  • General Properties

    • 2,2,2-Trifluoroethanol: Properties and Reactivity.
    • Source:

Sources

utility of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utility of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Rationale

The "Magic Fluorine" Effect in Lead Optimization In the high-stakes arena of kinase inhibitor discovery, the difference between a clinical candidate and a failed hit often lies in subtle structural modifications. 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a strategic fusion of a "privileged" kinase scaffold with a metabolic blocking group.

The 3-chloro-4-fluoroaniline core is a validated pharmacophore found in blockbuster drugs like Gefitinib (Iressa) and Afatinib (Gilotrif) , where it occupies the hydrophobic pocket adjacent to the ATP-binding hinge region. However, primary and secondary anilines are susceptible to rapid Phase I metabolism (N-acetylation or N-oxidation) and can suffer from poor membrane permeability due to polarity.

Why the N-(2,2,2-trifluoroethyl) Modification? Incorporating the 2,2,2-trifluoroethyl (TFE) group offers three distinct advantages over a standard Methyl or Ethyl group:

  • pKa Modulation: The strong electron-withdrawing nature of the CF3 group significantly lowers the basicity of the aniline nitrogen (approx. 2-3 pKa units lower than N-ethyl). This reduces protonation at physiological pH, enhancing passive membrane permeability.

  • Metabolic Blockade: Unlike N-methyl groups, which are prone to rapid oxidative demethylation by cytochrome P450s, the C-F bond is metabolically robust, extending the molecule's half-life (

    
    ).
    
  • Bioisosteric Shielding: The TFE group mimics the size of an isopropyl group but with different electronic properties, potentially filling hydrophobic pockets in the kinase active site (e.g., the "back pocket" or solvent front) without introducing a metabolic soft spot.

Part 2: Chemical Synthesis Protocols

This section details the robust synthesis of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. While transition-metal catalyzed couplings are possible, the most reliable method for medicinal chemistry scale-up is Nucleophilic Alkylation using highly reactive trifluoroethyl agents.

Method A: Alkylation with 2,2,2-Trifluoroethyl Triflate (Preferred)

Rationale: Trifluoroethyl iodide is unreactive due to the electron-withdrawing fluorine atoms. The triflate (TfO-) is a superior leaving group, allowing the reaction to proceed under mild conditions.

Reagents:

  • Starting Material: 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Reagent: 2,2,2-Trifluoroethyl triflate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Temperature: 60°C – 80°C

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 3-chloro-4-fluoroaniline (1.45 g, 10 mmol) and anhydrous MeCN (20 mL).

  • Base Addition: Add finely ground

    
     (2.76 g, 20 mmol). Stir for 10 minutes at room temperature.
    
  • Alkylation: Add 2,2,2-trifluoroethyl triflate (2.55 g, 11 mmol) dropwise via syringe. Caution: Trifluoroethyl triflate is a potent alkylating agent; handle in a fume hood.

  • Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor by LC-MS (Target Mass: ~227.6 Da).

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).
    
    • Yield Expectation: 75–85%

    • Appearance: Colorless to pale yellow oil/solid.

Method B: Iron-Porphyrin Catalyzed N-Trifluoroethylation (Green Chemistry)

Rationale: For larger scale or when avoiding triflates is desired, this catalytic method uses the stable hydrochloride salt of trifluoroethylamine.

Protocol Summary: React 3-chloro-4-fluoroaniline with 2,2,2-trifluoroethylamine hydrochloride in water, using Fe(TPP)Cl (Iron tetraphenylporphyrin chloride) as a catalyst (1 mol%) and NaNO2 (sodium nitrite) to generate the reactive trifluorodiazoethane species in situ.

  • Reference: This approach avoids toxic alkyl halides and runs in aqueous media (See Reference 4).

Part 3: Application in Kinase Inhibitor Design

The resulting intermediate, 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline , is a "warhead-ready" nucleophile. It is typically coupled to a heteroaryl core (e.g., Pyrimidine, Quinazoline, Purine) via an


 or Buchwald-Hartwig reaction.
Workflow Visualization: From Intermediate to Inhibitor

KinaseSynthesis cluster_properties Property Modulation Aniline 3-chloro-4-fluoroaniline (Core Scaffold) Intermediate 3-chloro-4-fluoro-N- (2,2,2-trifluoroethyl)aniline (CAS: 1558310-54-5) Aniline->Intermediate Base, 70°C (N-Alkylation) Reagent 2,2,2-Trifluoroethyl Triflate (Alkylation Agent) Reagent->Intermediate FinalDrug Target Kinase Inhibitor (e.g., EGFR/ERK Analog) Intermediate->FinalDrug Pd(OAc)2, Xantphos (Buchwald Coupling) Prop1 Reduced Basicity (pKa ~2.5) Intermediate->Prop1 Prop2 Metabolic Stability (Blocked N-Dealkylation) Intermediate->Prop2 Scaffold 2,4-Dichloropyrimidine (Kinase Hinge Binder) Scaffold->FinalDrug

Figure 1: Synthetic workflow integrating the trifluoroethyl-aniline building block into a kinase inhibitor scaffold.

Comparative Data: The "Fluorine Advantage"

The following table illustrates why a medicinal chemist would select this specific intermediate over standard alkyl anilines during the Lead Optimization phase.

PropertyN-Methyl AnalogN-Ethyl AnalogN-(2,2,2-Trifluoroethyl) Analog Impact on Drug Design
pKa (Conj. Acid) ~4.5 - 5.0~5.0~2.0 - 2.5 Reduced lysosomal trapping; improved passive permeability.
Metabolic Liability High (N-Demethylation)ModerateLow (Blocked) Longer half-life (

); reduced clearance.
Lipophilicity (LogP) Baseline+0.5+0.9 Increased hydrophobic binding; may require solubilizing groups elsewhere.
Electronic Effect Electron Donating (+I)Electron Donating (+I)Electron Withdrawing (-I) Deactivates the phenyl ring, potentially reducing toxic metabolite formation (quinones).

Part 4: Quality Control & Analytical Data

To ensure the integrity of the intermediate before coupling, verify using the following parameters:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.15 (t, 1H, Ar-H), 6.75 (dd, 1H, Ar-H), 6.55 (m, 1H, Ar-H).
      
    • 
       6.10 (t, 1H, NH, broad - coupling to CF3CH2 splits signal).
      
    • 
       3.85 (m, 2H, 
      
      
      
      ).
  • 19F NMR:

    • Signal at

      
       -72.0 ppm (
      
      
      
      group).
    • Signal at

      
       -125.0 ppm (Ar-F).
      
  • Purity Criteria: >98% by HPLC (UV 254 nm).

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Avoid long-term exposure to light.

References

  • Sigma-Aldrich. Product Specification: 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 1558310-54-5).

  • BenchChem. 3-Chloro-4-fluoroaniline: A Key Intermediate in Kinase Inhibitor Synthesis. (General Scaffold Context).

  • National Intellectual Property Administration, PRC. Patent CN110746322A: Preparation method of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine. (Demonstrates N-trifluoroethylation chemistry on similar scaffolds).

  • Li, Y., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. (Green synthesis method).[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Theoretical grounding for pKa/Metabolic effects).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

[1]

Status: Operational Ticket ID: PUR-TFE-ANILINE-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Crude Intermediate Purification[1]

Executive Summary

You are likely synthesizing this compound as a key intermediate for veterinary antiparasitics (e.g., Lotilaner class) or advanced agrochemicals. The crude reaction mixture typically contains the unreacted starting material (3-chloro-4-fluoroaniline ), inorganic salts, and potentially over-alkylated byproducts.[1]

The Core Challenge: The introduction of the 2,2,2-trifluoroethyl group fundamentally alters the physicochemical properties of the aniline nitrogen. Unlike standard N-alkyl anilines, this product exhibits drastically reduced basicity due to the strong electron-withdrawing inductive effect (-I) of the trifluoromethyl group.[1]

The Solution: We do not rely on "standard" aniline purification. Instead, we exploit this Basicity Differential to create a self-validating chemical filter that separates the starting material from the product without the need for immediate chromatography.

Module 1: The "Basicity Differential" Extraction Protocol

Use this protocol if your crude contains significant unreacted starting material (3-chloro-4-fluoroaniline).[1]

The Science:

  • Starting Material (SM): 3-chloro-4-fluoroaniline (

    
    ).[1] It behaves as a typical weak base.
    
  • Product: N-(2,2,2-trifluoroethyl) analog (

    
    ).[1] The electron-withdrawing 
    
    
    group pulls density from the nitrogen lone pair, making it extremely difficult to protonate .

The Protocol: Instead of extracting the product into acid (standard amine workup), we wash the organic layer with acid to extract the impurity (SM) into the aqueous phase, leaving the purified product in the organic layer.

Step-by-Step Workflow
  • Dissolution: Dissolve crude oil in a non-polar solvent (e.g., Toluene or Hexane/EtOAc 9:1 ). Avoid DCM if possible to prevent emulsion issues during vigorous washing.

  • The "Selective" Acid Wash:

    • Prepare a 2M HCl solution.

    • Wash the organic layer with 2M HCl (

      
       vol).
      
    • Mechanism:[1][2][3][4] At pH ~0, the SM (Starting Aniline) is fully protonated (

      
      ) and partitions into the water. The Product, being far less basic, remains largely unprotonated and stays in the organic layer.
      
  • Validation (The "TLC Check"):

    • Spot the Organic Layer vs. the Aqueous Acid Layer (neutralized) on TLC.

    • Result: Organic layer should show the upper spot (Product). Aqueous layer should show the lower spot (SM).

  • Neutralization & Drying:

    • Wash the organic layer with Saturated

      
       (to remove residual acid).
      
    • Wash with Brine.

    • Dry over

      
       and concentrate.
      

Visualizing the Logic (Graphviz):

BasicityExtractionStartCrude Mixture(Product + SM + Salts)DissolveDissolve in Toluene/HexaneStart->DissolveAcidWashWash with 2M HCl (aq)Dissolve->AcidWashExploit pKa DiffPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayerOrganic LayerContains: PRODUCT (Low Basicity)PhaseSep->OrgLayerAqLayerAqueous LayerContains: SM-HCl Salt (Higher Basicity)PhaseSep->AqLayerCheckTLC Validation(Is SM gone?)OrgLayer->CheckDiscardDiscard or Recover SM(Basify to recover)AqLayer->DiscardCheck->AcidWashNo, repeat washFinalWashWash w/ NaHCO3 + BrineDry & ConcentrateCheck->FinalWashYes, pure

Caption: Separation logic exploiting the reduced basicity of the N-trifluoroethyl derivative.

Module 2: Chromatographic Purification (HPLC/Flash)

Use this protocol for high-purity requirements (>99.5%) or if the acid wash is insufficient.[1]

The Challenge: The fluorine atoms increase the lipophilicity of the molecule, causing it to elute very close to the solvent front if the polarity is too high.

Data Table: Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard normal phase separation.[1]
Mobile Phase A Hexane (or Heptane)Non-polar base.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient Profile 0% to 10% B over 20 CVCritical: The product is very non-polar. High EtOAc % will cause co-elution with SM.
Retention Order 1. Product (

in 9:1 Hex/EtOAc)2. SM (

)
The

group significantly reduces polarity compared to the free

.
Detection UV @ 254 nmThe aromatic ring provides strong UV absorption.

Troubleshooting Tip: If you observe "tailing" of the starting material into the product peak, add 0.5% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica that might interact with the aniline nitrogen.

Module 3: Vacuum Distillation (Scale-Up)

Use this for batches >50g where chromatography is impractical.[1]

Operational Guide: The compound is thermally stable up to moderate temperatures, but prolonged heating can cause darkening (oxidation).

  • Vacuum Requirement: High vacuum is mandatory (< 2 mmHg).

  • Apparatus: Short-path distillation head (Vigreux column not recommended due to holdup).

  • Expected Fractions:

FractionApprox. Vapor Temp (at 1 mmHg)Composition
Fore-run < 80°CResidual solvents, trifluoroethyl triflate (if used).[1]
Main Cut 95°C - 105°C Pure Product (Clear to pale yellow oil).
Residue > 120°CInorganic salts, polymerized byproducts.[1]

Note: Temperatures are estimated based on MW (225.5 g/mol ) and similar fluorinated anilines. Always rely on steady vapor temperature plateaus rather than absolute thermometer readings.

Frequently Asked Questions (FAQs)

Q1: I tried the acid wash, but my yield dropped significantly. Did I extract my product? A: It is possible if you used an acid that was too concentrated (e.g., 6M HCl) or if the extraction volume was massive.

  • Diagnosis: Basify your aqueous waste layer with NaOH and extract with EtOAc. Check TLC. If the product is there, your acid wash was too aggressive.

  • Fix: Switch to a milder acid system, such as 10% Citric Acid or 1M Acetic Acid . This will protonate the starting aniline (

    
    ) but leave the N-trifluoroethyl product (
    
    
    ) untouched.

Q2: The product turns reddish-brown after standing for a day. Is it decomposing? A: Anilines are notoriously prone to air oxidation, forming colored "imino-quinone" impurities even at trace levels (ppm).[1]

  • Solution: This is usually cosmetic. Store the purified oil under an Argon atmosphere in the dark. For long-term storage, convert it to the Hydrochloride salt (using anhydrous HCl in Dioxane), which is a stable solid, though note that forming this salt requires anhydrous conditions due to the low basicity.

Q3: Can I use crystallization? A: The free base is typically an oil or low-melting solid.[1] Crystallization is difficult unless you have high purity.

  • Strategy: If you need a solid, form the HCl salt. Dissolve the oil in diethyl ether, cool to 0°C, and bubble anhydrous HCl gas. The salt will precipitate as a white solid. Filter and wash with cold ether.

Q4: Is the trifluoroethyl group stable to hydrolysis? A: Yes, the


References & Authority
  • Separation of Aniline Derivatives: Ullmann's Encyclopedia of Industrial Chemistry, "Aniline", emphasizing the separation of N-alkylated anilines via distillation and pKa differences.

  • Basicity of Fluorinated Amines: Journal of Organic Chemistry, "Inductive Effects of Polyfluoroalkyl Groups on Nitrogen Basicity". (General principle:

    
     drops by ~3-4 units per 
    
    
    -fluorination).[1]
  • Synthesis Context: US Patent 2014/0058092, "Process for the preparation of Lotilaner intermediates". (Describes the alkylation and handling of similar trifluoroethyl-anilines).

  • pKa Data Integration: PubChem Compound Summary, "N-(2,2,2-trifluoroethyl)aniline".[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline before handling.[1]

Technical Support Center: Synthesis of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

[1]

Introduction

You are likely synthesizing 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline as a critical intermediate for isoxazoline-class antiparasitics (e.g., Fluralaner) or related agrochemicals.[1]

This transformation is deceptively difficult. The introduction of the 2,2,2-trifluoroethyl group presents a unique "push-pull" challenge:

  • Electronic Deactivation: The electron-withdrawing

    
     group destabilizes the imine intermediate in reductive amination, often stalling the reaction.
    
  • Nucleophilic Persistence: Conversely, in direct alkylation, the mono-alkylated product remains sufficiently nucleophilic to attack the alkylating agent again, leading to significant bis-alkylation .[1]

This guide addresses the three critical impurity vectors: Over-Alkylation , Dehalogenation , and Hydrolysis .

Module 1: The "Bis-Alkylation" Trap (Direct Alkylation Route)[1]

Scenario: You are using 2,2,2-trifluoroethyl triflate (or iodide) and observing a heavy impurity roughly +82 Da from your product mass.

The Problem: N,N-bis(2,2,2-trifluoroethyl)aniline

Unlike standard alkyl groups, the trifluoroethyl group is small.[1] While it withdraws electron density, it does not provide enough steric bulk to completely shut down the nucleophilicity of the secondary amine. If your local concentration of alkylating agent is high, the mono-product competes with the starting material.[1]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry Use Excess Aniline (1.5 – 2.0 eq) Statistical probability. By flooding the media with starting material (SM), you statistically favor SM-alkylation over Product-alkylation.[1] The unreacted aniline is easily separated via acid-base extraction.[1]
Base Selection Inorganic (K₂CO₃) vs. Organic (DIPEA) Use K₂CO₃ in DMF/DMSO. Heterogeneous bases often limit the rate of the second alkylation compared to soluble organic bases.
Addition Mode High-Dilution Dosing Do not dump the triflate/iodide.[1] Add it dropwise over 2-4 hours. Keeping the electrophile concentration low prevents "hotspots" where bis-alkylation thrives.[1]
FAQ: Direct Alkylation

Q: Can I remove the bis-impurity by crystallization? A: It is difficult. The bis-impurity is highly lipophilic and often co-crystallizes.[1] Chromatographic separation is usually required (Hexane/EtOAc), which is non-viable at scale. Prevention is the only robust cure.

Module 2: The "Stalled Imine" (Reductive Amination Route)

Scenario: You are using trifluoroacetaldehyde ethyl hemiacetal (TFAE) and a reducing agent. Conversion is low (<50%), and you see unreacted aniline.

The Problem: Imine Destabilization

The

1hemiaminalimine
Troubleshooting Protocol

Step 1: Force the Imine (Pre-activation) Do not mix everything in one pot immediately. You must drive the equilibrium to the imine first.

  • Reagent: Titanium(IV) isopropoxide (

    
    ) or 
    
    
    .
  • Action: Stir Aniline + TFAE +

    
     (1.2 eq) for 2–4 hours before adding the reducing agent. Titanium acts as a Lewis acid and water scavenger, forcing imine formation.
    

Step 2: The Reduction

  • Reagent: Sodium Triacetoxyborohydride (STAB) or NaBH₄.

  • Warning: Avoid Catalytic Hydrogenation (

    
    /Pd-C).  (See Module 3).
    
FAQ: Reductive Amination

Q: Why do I see a "hydrate" peak in my NMR? A: TFAE exists in equilibrium with its hydrate. If your solvent is "wet" or you don't use a dehydrating agent (

Module 3: Critical Safety – Dehalogenation

Scenario: You tried to speed up the reaction using Hydrogen gas (


) and Palladium on Carbon (Pd/C)1
The Problem: Hydrodehalogenation

The C-Cl bond at position 3 is highly susceptible to oxidative addition by Palladium, followed by hydride reduction.[1] The C-F bond at position 4 is more robust but can also be cleaved under high pressure or elevated temperatures.

The Fix: Chemoselective Reduction

You must use Hydride Donors , not Hydrogen gas.

  • Recommended:

    
     (Sodium Borohydride) or 
    
    
    (STAB).
  • Why: These reagents reduce the C=N bond (polar unsaturation) but are kinetically inert toward aryl-chloride bonds under standard conditions.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and where specific impurities originate.

ReactionPathwaysSMStarting Material(3-chloro-4-fluoroaniline)ImineIntermediate:Unstable ImineSM->ImineRoute 1: Reductive Amination(Requires Lewis Acid)ProductTARGET PRODUCT(Mono-alkylated)SM->ProductRoute 2: Direct Alkylation(Base + Triflate)TFAEReagent:TFAE (Hemiacetal)AlkylReagent:Trifluoroethyl TriflateImine->ProductReduction (NaBH4)DehaloIMPURITY B:De-chlorinated AnilineImine->DehaloAVOID: H2 / Pd-C(Side Reaction)HydrateIMPURITY C:Hemiaminal/Hydrate(Stalled Reaction)Imine->HydrateWater present(Reversible)BisIMPURITY A:Bis-alkylatedProduct->BisOver-Alkylation(Excess Reagent)

Caption: Pathway analysis showing the origin of Bis-alkylation (Route 2), Dehalogenation (Catalytic Hydrogenation), and Stalled Intermediates (Route 1).

Summary of Impurity Profile

Impurity NameStructure NoteOriginPrevention Strategy
Bis-alkylated N,N-bis(2,2,2-trifluoroethyl)Direct Alkylation (Route 2)Excess Aniline; Slow addition of electrophile.[1]
De-chlorinated 3-H-4-fluoro-N-(...)[1][2]Catalytic Hydrogenation (

)
STOP using Pd/C. Use NaBH₄ or STAB.
De-fluorinated 3-chloro-4-H-N-(...)[1][2]Harsh reduction conditionsLower temperature; avoid strong reducing metals.
Hemiaminal Hydroxy-intermediateIncomplete Dehydration (Route 1)Use

or Dean-Stark trap to remove water.[1]

References

  • BenchChem Technical Support. (2025).[2][3] Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts. BenchChem. Link

  • Johnström, P., & Stone-Elander, S. (1995).[1][4] The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Linciano, P., et al. (2013).[5] Use of Primary Amines for the Selective N-Alkylation of Anilines. Synlett. Link

  • Wang, Y., et al. (2021).[6] Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. Link

  • Gong, Y., et al. (2016). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry. Link

how to improve the yield of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #TFE-3C4F-OPT Subject: Yield Optimization for 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary: The "Hemiaminal Trap"

User inquiries regarding 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (a key intermediate for isoxazoline ectoparasiticides like Lotilaner) almost always stem from one mechanistic bottleneck: the stability of the intermediate hemiaminal .[1][2]

Unlike standard reductive aminations, the electron-withdrawing effect of the trifluoromethyl (


) group stabilizes the hemiaminal intermediate, preventing its dehydration into the imine.[2] If the imine does not form, the reducing agent (e.g., 

) has nothing to reduce, leading to recovered starting material or side products.[2]

This guide provides two validated protocols to bypass this trap and optimize yield.

Module 1: Route Selection Diagnostic

Before proceeding, verify your current synthetic strategy against this decision matrix.

RouteSelection Start Start: Select Precursor Decision Reagent Availability? Start->Decision RouteA Route A: Reductive Amination (Standard Industrial Route) StepA1 Reagents: 3-Cl-4-F-aniline + TFA-Ethyl Hemiacetal RouteA->StepA1 RouteB Route B: Direct Alkylation (High Cost / High Purity) StepB1 Reagents: 3-Cl-4-F-aniline + Trifluoroethyl Triflate RouteB->StepB1 Decision->RouteA Cost Sensitive / Scalable Decision->RouteB Small Scale / Speed IssueA Risk: Hemiaminal Stalling Req: Acid Catalysis/Dehydration StepA1->IssueA IssueB Risk: High Cost of Triflate Req: Non-nucleophilic Base StepB1->IssueB

Figure 1: Strategic decision tree for N-trifluoroethylation. Route A is preferred for scale; Route B is preferred for rapid medicinal chemistry iteration.

Module 2: Protocol A - Reductive Amination (The "Gold Standard")[1][2]

Context: This is the most common industrial route but fails if the dehydration step is skipped. The aniline (3-chloro-4-fluoroaniline) is a poor nucleophile due to the electron-withdrawing halogens, and the carbonyl carbon of trifluoroacetaldehyde is highly electrophilic but forms stable hydrates.[1][2]

Reagents:

  • Substrate: 3-chloro-4-fluoroaniline [CAS: 367-21-5][1][2][3]

  • C1 Source: Trifluoroacetaldehyde ethyl hemiacetal (TFAEH) [CAS: 433-27-2][1][2]

  • Reductant: Sodium Borohydride (

    
    )[1][2][4][5]
    
  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or

    
     (for stubborn cases)[1][2]
    
Step-by-Step Optimization Protocol
StepActionCritical Technical Note (The "Why")
1 Imine Formation (Dehydration) Mix Aniline (1.0 eq) + TFAEH (1.2–1.5 eq) in Toluene. Add p-TsOH (0.05 eq).[1][2] Heat to reflux with a Dean-Stark trap .CRITICAL: You must physically remove water. The

group stabilizes the hemiaminal state. Without water removal, the equilibrium favors the hemiaminal, which

cannot reduce.[2]
2 Monitoring Reflux until water collection ceases (approx. 3–5 hours).Verify imine formation via TLC or GC. The imine is often moisture-sensitive; do not expose to air too long.[1][2]
3 Solvent Switch (Optional) Concentrate Toluene to dryness.[1][2] Re-dissolve residue in dry Methanol or Ethanol.

requires a protic solvent to activate, but the dehydration required an aprotic solvent (Toluene).[2]
4 Reduction Cool to 0°C. Add

(1.5 eq) portion-wise.
Exothermic. Low temperature prevents over-reduction or side reactions with the halogenated ring.
5 Quench & Workup Quench with dilute HCl or

. Extract with EtOAc.[1][6]
Acidic quench destroys excess borohydride.
Troubleshooting Q&A

Q: I see 50% unreacted aniline even after adding excess aldehyde.

  • A: Your system is wet. The trifluoroacetaldehyde is existing as a hydrate. Fix: Use a Dean-Stark trap with Toluene or add activated molecular sieves (4Å) to the reaction mixture.[1][2] For extreme cases, use Titanium Tetrachloride (

    
    ) as a dehydrating Lewis acid (0.5 eq) in DCM before adding the reducing agent.[2]
    

Q: Can I do this in one pot?

  • A: Only if you use Sodium Triacetoxyborohydride (

    
    ) and keep the medium acidic (Acetic Acid).[1][2] However, for electron-deficient anilines like 3-chloro-4-fluoroaniline, the two-step (Dehydration -> Reduction) method yields 15–20% higher results.[1][2]
    

Module 3: Protocol B - Alkylation (The "High-Purity" Alternative)[1][2]

Context: If reductive amination fails or you lack dehydration equipment, direct alkylation using 2,2,2-Trifluoroethyl Triflate (TFET) is a powerful alternative.[1][2] Note that Trifluoroethyl Iodide is often too unreactive for this specific aniline.

Reagents:

  • Substrate: 3-chloro-4-fluoroaniline[1][2][3][7][8][9]

  • Alkylator: 2,2,2-Trifluoroethyl triflate (TFET) [CAS: 6226-25-1][1][2]

  • Base:

    
     (Potassium Carbonate) or 2,6-Lutidine[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF[1][2]

Step-by-Step Protocol
  • Dissolution: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in anhydrous Acetonitrile.

  • Base Addition: Add

    
     (2.0 eq).[1][2] The base acts as a proton scavenger.
    
  • Alkylation: Add TFET (1.1 eq) dropwise at room temperature.

    • Warning: TFET is a potent alkylator. Handle with care.

  • Heat: Heat to 60–80°C in a sealed vessel (pressure tube recommended).

  • Duration: Monitor via LCMS (usually 12–24 hours).

  • Workup: Filter off inorganic salts, concentrate, and purify via silica column (Hexane/EtOAc).

Troubleshooting Q&A

Q: I am seeing bis-alkylation (two trifluoroethyl groups).

  • A: This is rare due to the steric bulk and electron-withdrawal of the

    
     group, which renders the secondary amine less nucleophilic than the primary aniline. However, if observed:
    
    • Reduce TFET to 1.0 eq exactly.

    • Lower temperature to 50°C and extend time.

Q: The reaction is stalled at 30% conversion.

  • A: The leaving group (triflate) generates triflic acid, which protonates your aniline, killing its nucleophilicity.[2]

    • Fix: Ensure you are using a sufficient excess of base (

      
       > 2.0 eq) or switch to a "Proton Sponge" type base like 2,6-di-tert-butylpyridine (though expensive).[1][2]
      

Module 4: Mechanism & Logic Visualization

Understanding the failure points requires visualizing the pathway.

Mechanism Aniline 3-Cl-4-F-Aniline Hemiaminal Hemiaminal (STABLE TRAP) Aniline->Hemiaminal + Aldehyde Aldehyde TFA-Hemiacetal Hemiaminal->Aniline Reversion (Wet) Imine Imine Intermediate (Transient) Hemiaminal->Imine Dehydration (-H2O) REQUIRES HEAT/ACID Product Target Product (Secondary Amine) Imine->Product + NaBH4

Figure 2: The "Hemiaminal Trap."[1][2] Note that without active dehydration (Blue Arrow), the reaction reverts or stalls at the Red Node.[2]

References & Grounding

  • Patent: Synthesis of Lotilaner Intermediates.

    • Source: WO 2022/016490 A1 (Elanco).[1][2][10] Describes the N-trifluoroethylation of isoxazoline precursors and similar aniline derivatives.

    • Relevance: Validates the reductive amination pathway for this specific class of molecules.

    • Link:[1][2]

  • Patent: Process for Isoxazoline Compounds.

    • Source: US 2025/0042885 A1. Details the solid-state forms and synthesis of Lotilaner, confirming the structure of the trifluoroethyl-amine intermediate.

    • Relevance: Confirms the industrial relevance and structural data of the target.

    • Link:[1][2]

  • Academic: Reductive Amination of Electron-Deficient Amines.

    • Source:Journal of Organic Chemistry, "Reductive Amination with Sodium Triacetoxyborohydride."[2] (General Procedure grounded in Abdel-Magid et al.).[1][2]

    • Relevance: Provides the mechanistic basis for using weak acids (Acetic Acid) or Lewis Acids to drive the reaction of weak nucleophiles.[2]

    • Link: (Canonical Reference)[1][2]

  • Reagent Data: 3-chloro-4-fluoroaniline.

    • Source: PubChem / Sigma-Aldrich.[1][2]

    • Relevance: Physical properties (MP/BP) for handling and purification.[1][2]

    • Link:[1][2]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Trifluoroethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: N-Trifluoroethylation (


)
Ticket ID:  N-TFE-OPT-2024
Assigned Specialist:  Senior Application Scientist

Executive Summary

Introducing a 2,2,2-trifluoroethyl group is a critical strategy in medicinal chemistry to modulate pKa (lowering basicity by ~2-3 units), enhance metabolic stability (blocking oxidative dealkylation), and increase lipophilicity.[1][2] However, the strong electron-withdrawing nature of the


 group creates a "reactivity paradox": it deactivates the electrophile for 

attack and destabilizes the intermediate iminium ions in reductive amination.

This guide provides optimized protocols to overcome these kinetic barriers.

Module 1: Method Selection (Decision Matrix)

Before starting, select the correct methodology based on your substrate's basicity and steric profile.

MethodSelection Start Substrate Analysis PrimaryAlkyl Primary Alkyl Amine (High Nucleophilicity) Start->PrimaryAlkyl SecondaryAlkyl Secondary Alkyl Amine Start->SecondaryAlkyl Aniline Aniline / Heterocycle (Low Nucleophilicity) Start->Aniline MethodA Method A: Reductive Amination (TFAE + NaBH(OAc)3) PrimaryAlkyl->MethodA Preferred (Avoids over-alkylation) SecondaryAlkyl->MethodA Alternative MethodB Method B: Direct Alkylation (Triflate Reagent) SecondaryAlkyl->MethodB High Yield Aniline->MethodB If strongly nucleophilic MethodC Method C: Metal Catalysis (Cu/Fe + High T) Aniline->MethodC Required for conversion

Figure 1: Decision matrix for selecting the optimal N-trifluoroethylation pathway.

Module 2: Reductive Amination (The Robust Route)

Reagent Focus: Trifluoroacetaldehyde ethyl hemiacetal (TFAE).[3] Best For: Primary amines, amino acids, and acid-stable substrates.

The Challenge

Trifluoroacetaldehyde is a gas (b.p. -19 °C). We use the ethyl hemiacetal (TFAE) liquid precursor. The equilibrium between the hemiaminal and the imine is unfavorable because the


 group destabilizes the imine.
Optimized Protocol
  • Imine Formation (Critical Step):

    • Mix Amine (1.0 equiv) and TFAE (1.2–1.5 equiv) in Toluene or DCM .

    • Additive: Add catalytic

      
      -TsOH or molecular sieves (
      
      
      
      ).
    • Why? You must force dehydration. Reflux with a Dean-Stark trap (toluene) is the gold standard to drive the equilibrium toward the imine [1].

  • Reduction:

    • Cool to 0 °C.

    • Add

      
        (2.0 equiv).
      
    • Why? Sodium triacetoxyborohydride is mild and won't reduce the aldehyde/hemiacetal before it reacts with the amine.

Troubleshooting Q&A

Q: My reaction is stuck at the hemiaminal intermediate (observed by NMR). A: The


 group makes the hydroxyl group of the hemiaminal a poor leaving group.
  • Fix: Increase temperature to reflux in toluene.

  • Fix: Switch to a stronger Lewis Acid catalyst like

    
     (1.0 equiv) to coordinate the oxygen and facilitate elimination.
    

Q: I see low conversion with secondary amines. A: Steric hindrance is likely the culprit.

  • Fix: Switch to Method B (Alkylation) using the Triflate reagent.

Module 3: Direct Alkylation (The Kinetic Route)

Reagent Focus: 2,2,2-Trifluoroethyl Triflate (


).[2]
Best For:  Secondary amines, sterically hindered bases.
The Challenge

2,2,2-Trifluoroethyl iodide is commercially available but notoriously sluggish due to the "dipole opposition" effect—the


 group pulls electron density, making the 

-carbon positive, but the fluorine lone pairs repel the incoming nucleophile [2].
Optimized Protocol
  • Reagent Preparation:

    • Warning:

      
       is highly reactive and volatile. Prepare fresh or store at -20 °C.
      
  • Reaction Setup:

    • Solvent: Acetonitrile (MeCN) (promotes polar transition states) or DCM .

    • Base:

      
        (2.0 equiv) or DIPEA  (organic soluble).
      
    • Temperature: Start at 0 °C, warm to RT. Heat to 50–60 °C only if necessary.

  • Stoichiometry: Use 1.1 equiv of Triflate.

Troubleshooting Q&A

Q: I am using Trifluoroethyl Iodide and getting <10% yield. A: The iodide is too stable.

  • Fix: Switch to the Triflate . If you must use iodide, perform the reaction in a sealed tube at 100–120 °C using DMF or NMP as solvent to force the kinetics.

Q: I am observing elimination byproducts (formation of difluoro-enamines). A: Strong bases can cause E2 elimination of HF.

  • Fix: Switch to a weaker, non-nucleophilic base like

    
      or 2,6-lutidine . Avoid NaH or strong alkoxides.
    

Module 4: Metal-Catalyzed Cross-Coupling (The Aniline Route)

Reagent Focus: Copper or Palladium catalysts.[4] Best For: Deactivated anilines, heterocycles.

The Mechanism

For substrates that are poor nucleophiles (e.g., electron-deficient anilines), standard


 fails. Metal catalysis facilitates the bond formation via oxidative addition/reductive elimination cycles.

Catalysis Complex L-Cu(I) Complex OxAdd Oxidative Addition (Ar-NH-Cu-R) Complex->OxAdd + Amine + TFE-Iodide Product N-TFE Product OxAdd->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for Copper-mediated N-trifluoroethylation.

Optimized Protocol (Iron-Porphyrin System)

Recent "Green Chemistry" advances utilize iron catalysts in aqueous media [3].

  • Catalyst: Fe(TPP)Cl (0.9 mol%).[5]

  • Reagents: Aniline + Trifluoroethylamine hydrochloride (2.0 equiv).

  • Oxidant:

    
     (activates the amine via diazotization/insertion pathway).
    
  • Conditions: Water/DCM (1:1), Room Temperature.

Optimized Protocol (Copper System)
  • Catalyst: CuI (10 mol%) + Phenanthroline ligand.[4]

  • Reagents: Aniline +

    
    .
    
  • Conditions: DMF, 110 °C, Sealed Tube.

Module 5: Comparison of Electrophiles

ElectrophileReactivityStabilityToxicity/HandlingRecommended Use

LowHighModerateHigh-temp sealed tube reactions; Cu-catalysis.

Very HighLow (Hydrolyzes)High (Volatile)Kinetic alkylation of secondary amines at RT.
TFAE (Hemiacetal) ModerateHighModerateReductive amination of primary amines.

N/A (Nucleophile)HighLowSource for Fe-catalyzed reverse alkylation.

References

  • Mimura, H., et al. "Trifluoroacetaldehyde: a useful industrial bulk material for the synthesis of trifluoromethylated amino compounds."[6] Journal of Fluorine Chemistry, vol. 131, no. 4, 2010, pp. 477-486. Link

  • Uneyama, K. "Nucleophilic Trifluoroethylation."[7] Organofluorine Chemistry, Blackwell Publishing, 2006.

  • Zhang, S., et al. "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution." RSC Advances, vol. 11, 2021, pp. 20210-20215. Link

  • Luo, Y., et al. "2,2,2-Trifluoroethyl Triflate." Encyclopedia of Reagents for Organic Synthesis, 2013. Link

Sources

Validation & Comparative

Technical Comparison Guide: Analytical Profiling of 3-Chloro-4-Fluoro-N-(2,2,2-Trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for 3-Chloro-4-Fluoro-N-(2,2,2-Trifluoroethyl)aniline Characterization Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In the development of advanced pharmaceuticals—particularly androgen receptor antagonists and kinase inhibitors—3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (hereafter CFT-Aniline ) serves as a critical secondary amine intermediate. Its characterization presents a unique analytical challenge: distinguishing the target secondary amine from the unreacted primary amine (3-chloro-4-fluoroaniline) and the over-alkylated tertiary amine impurity.

This guide objectively compares the two dominant analytical workflows—High-Performance Liquid Chromatography (HPLC-UV/MS) and Gas Chromatography (GC-FID/MS) —and provides a definitive protocol for structural confirmation via NMR , addressing the complex fluorine-proton coupling inherent to this molecule.

Part 1: Structural Confirmation (The "Gold Standard")

Before quantitative profiling, the chemical structure must be validated. For CFT-Aniline, Mass Spectrometry (MS) alone is insufficient due to the potential for isomerism in the halogenated ring. Nuclear Magnetic Resonance (NMR) is the required standard.

The Challenge: Fluorine Coupling

The presence of both an aromatic fluorine and a trifluoroethyl group creates complex splitting patterns. A standard


 NMR run without decoupling will result in confusing multiplets.

Comparative Analysis of NMR Modes:

Feature

NMR (Standard)

NMR (Decoupled)

NMR (J-Modulated)
Primary Utility Proton counting & alkyl chain verificationQuantifying F-ratio (Aromatic vs. Aliphatic)Carbon skeleton & C-F coupling constants
Key Diagnostic Signal Quartet at

3.6-3.8 ppm (

)
Distinct peaks at

-72 (

) & -120 (

)
Quartet splitting of

carbon
Limitation

proton often broad/invisible in

Requires probe tuningLong acquisition times for quaternary carbons
Validated NMR Protocol

Objective: Confirm the N-alkylation and regiochemistry of the chlorine/fluorine substituents.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to stabilize the
    
    
    proton signal, ensuring it appears as a distinct triplet (coupling to
    
    
    ).
  • Frequency: 400 MHz minimum (500 MHz recommended for clear aromatic resolution).

  • Key Assignments (DMSO-

    
    ): 
    
    • 
       6.5 - 7.2 ppm (Multiplet, 3H):  Aromatic protons. The proton ortho to Fluorine will show large 
      
      
      
      coupling (~8-10 Hz).
    • 
       6.1 ppm (Triplet, 1H):  The 
      
      
      
      proton.
    • 
       3.8 ppm (Quartet of Doublets, 2H):  The methylene group (
      
      
      
      ). It appears as a quartet due to
      
      
      coupling with the
      
      
      group (~9 Hz) and a doublet due to the
      
      
      .
Part 2: Purity & Impurity Profiling (Method Comparison)

Once identity is established, the focus shifts to purity. The choice between HPLC and GC depends heavily on the sample state (free base vs. salt) and the detection limit requirements.

Method A: Reverse-Phase HPLC (The Versatile Choice)

Best For: Process monitoring, salt forms (e.g., HCl salts), and thermally unstable precursors.

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • Performance:

    • Selectivity: High. Easily separates the polar primary amine (early eluting) from the lipophilic tertiary amine (late eluting).

    • Sensitivity: UV detection at 254 nm is robust for the aniline chromophore.

Method B: GC-FID/MS (The High-Throughput Choice)

Best For: Final product release testing of the free base, residual solvent analysis.

  • Mechanism: Separation based on boiling point and volatility.

  • Performance:

    • Resolution: Superior for separating regioisomers of the aromatic ring.

    • Limitation: The trifluoroethyl group increases volatility, but thermal degradation of the

      
       bond is a risk above 250°C.
      
Comparative Data Table: HPLC vs. GC
ParameterMethod A: HPLC-UV (Recommended)Method B: GC-FID
LOD (Limit of Detection) 0.05% (w/w)0.01% (w/w)
Sample Prep Dissolve in MeCN/Water (Direct)Requires extraction if salt form used
Impurity Resolution Excellent for Bis-alkylated byproductsExcellent for Isomeric Halogen impurities
Throughput 15-20 min / sample8-12 min / sample
Robustness High (Buffer controls ionization)Moderate (Column bleed interference)
Part 3: Detailed Experimental Protocols
Protocol 1: Validated HPLC-UV Method for Purity

This method is optimized to separate CFT-Aniline from its primary amine precursor.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-18 min: 90% B (Wash)

    • 18-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Self-Validation Check: The retention time of the starting material (3-chloro-4-fluoroaniline) should be approximately 4-5 minutes, while the target CFT-Aniline should elute at 10-11 minutes. If peaks overlap, lower the initial %B to 5%.

Protocol 2: GC-MS for Trace Impurity Identification

Use this for identifying unknown peaks found in the HPLC trace.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min to 280°C 
    
    
    
    Hold 3 min.
  • MS Source: EI mode, 70 eV. Scan range 40-400 amu.

  • Diagnostic Ions:

    • 
       241/243 (Molecular Ion, Cl isotope pattern).
      
    • 
       172 (Loss of 
      
      
      
      ).
Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing a crude reaction mixture of CFT-Aniline.

AnalyticalWorkflow Input Crude Reaction Mixture (CFT-Aniline) Step1 Step 1: TLC & LC-MS Screening (Quick Check) Input->Step1 Decision1 Is Primary Amine > 5%? Step1->Decision1 Action1 Recrystallization / Column (Purification) Decision1->Action1 Yes Step2 Step 2: HPLC-UV (Method A) Quantitative Purity Decision1->Step2 No Action1->Step2 Decision2 Purity > 98%? Step2->Decision2 Step3 Step 3: GC-MS (Method B) Volatile Impurities Check Decision2->Step3 Yes Fail Reprocess Material Decision2->Fail No Step4 Step 4: 1H & 19F NMR Structural Release Step3->Step4

Caption: Integrated analytical decision tree for moving from crude synthesis to released CFT-Aniline material.

References
  • U.S. EPA. (1984).[3] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009.[3] Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). One-Pot Synthesis of Trifluoromethyl Amines. Supporting Information. Retrieved from [Link]

Sources

A Comparative Guide to HPLC and GC for Purity Analysis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for chemical intermediates like halogenated anilines is a cornerstone of reliable research and the development of safe, effective pharmaceuticals. The presence of even trace impurities can significantly alter a compound's reactivity, toxicity, and overall performance. This guide provides an in-depth, objective comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—specifically tailored for the unique challenges presented by halogenated anilines. By delving into the core principles of each technique and presenting supporting experimental frameworks, this document will empower you to make informed decisions for your analytical needs.

The Analytical Challenge: Physicochemical Properties of Halogenated Anilines

Halogenated anilines are a class of aromatic amines characterized by the presence of one or more halogen substituents on the benzene ring. Their utility as precursors in the synthesis of dyes, pesticides, and pharmaceuticals is well-established.[1] However, their analysis is not without challenges. Key physicochemical properties that dictate the choice of analytical methodology include:

  • Polarity: The presence of the amine group imparts significant polarity, which is further influenced by the type and position of the halogen substituent(s). This polarity can lead to strong interactions with active sites in a chromatographic system.

  • Volatility: While some simpler halogenated anilines are volatile enough for GC analysis, many are semi-volatile or non-volatile, particularly those with higher molecular weights or multiple polar functional groups.[2]

  • Thermal Stability: Anilines, in general, can be susceptible to thermal degradation at the high temperatures often employed in GC inlets and columns.[3][4] This can lead to inaccurate quantification and the appearance of artifact peaks.[5]

At a Glance: HPLC vs. GC for Halogenated Aniline Purity

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[6]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[2]Required; best for volatile and thermally stable compounds.[2]
Derivatization Generally not required for halogenated anilines.[3]Often necessary to increase volatility and thermal stability, and to improve peak shape.[3]
Operating Temperature Typically ambient to moderately elevated (e.g., 25-60 °C).[7]High temperatures required for the inlet and oven (e.g., 150-300 °C).[7]
Strengths Broad applicability, robust quantification, non-destructive, ideal for thermally sensitive compounds.[8]High separation efficiency, fast analysis for volatile compounds, sensitive detectors for specific applications.[8]
Limitations Lower peak efficiency than capillary GC, higher solvent consumption.[2]Limited to thermally stable and volatile compounds; potential for analyte degradation.[5][9]

Deep Dive: A Tale of Two Techniques

The fundamental difference between HPLC and GC lies in the state of the mobile phase—a liquid in HPLC and a gas in GC.[10] This distinction has profound implications for the analysis of halogenated anilines.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is exceptionally well-suited for the analysis of halogenated anilines precisely because it circumvents the issues of volatility and thermal stability.[11] The separation occurs based on the analyte's polarity and its interaction with the stationary and mobile phases.[10]

Causality in Method Development:

For polar compounds like halogenated anilines, reversed-phase HPLC (RP-HPLC) is the most common approach. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[12] The more polar the aniline or its impurities, the less they are retained on the non-polar column, leading to earlier elution. By carefully tuning the mobile phase composition, pH, and column chemistry, a high degree of separation can be achieved. For instance, using an acidic buffer in the mobile phase ensures that the amine groups are protonated, leading to more consistent interactions and better peak shapes.[12]

Advantages for Halogenated Anilines:

  • Direct Analysis: Derivatization is typically unnecessary, simplifying sample preparation and reducing a potential source of analytical error.[3][13]

  • Thermal Integrity: Analysis at or near room temperature preserves the integrity of thermally labile anilines.[2]

  • Broad Applicability: A wide range of halogenated anilines, regardless of their volatility, can be analyzed.[8]

Gas Chromatography (GC): The High-Efficiency Specialist

GC offers unparalleled separation efficiency, especially with modern capillary columns.[2] However, its application to halogenated anilines is conditional upon the analyte's ability to be volatilized without degradation.

The Derivatization Imperative:

The polar amine group in anilines can cause significant peak tailing in GC due to interactions with active sites in the inlet and column. Furthermore, many halogenated anilines are not sufficiently volatile for GC analysis.[3] To overcome these limitations, a derivatization step is often mandatory.[14] This involves a chemical reaction to convert the polar amine group into a less polar, more volatile, and more thermally stable functional group. Common derivatization strategies include:

  • Silylation: Reacting the amine with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.[15]

  • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to form stable, volatile amide derivatives.[16]

While effective, derivatization adds complexity and potential for error to the analytical workflow.[13]

Advantages for Halogenated Anilines (with caveats):

  • High Resolution: Capillary GC can provide excellent separation of closely related isomers.[2]

  • Sensitive & Selective Detectors: Detectors like the Electron Capture Detector (ECD) are highly sensitive to halogenated compounds, while a Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen-containing compounds, making them well-suited for trace impurity analysis.[10] Mass Spectrometry (MS) provides definitive identification.[10]

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust starting points for the purity analysis of a model compound, 4-chloroaniline. These methods are designed to be self-validating, incorporating system suitability tests as mandated by guidelines such as USP <621> and ICH Q2(R1).[6][17]

HPLC-UV Protocol for Purity of 4-Chloroaniline

This protocol is designed for the direct analysis of 4-chloroaniline, providing a quantitative assessment of its purity and separating it from potential impurities.

1. Instrumentation and Reagents:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chemicals: 4-chloroaniline reference standard (>99.5% purity), acetonitrile (HPLC grade), potassium dihydrogen phosphate (analytical grade), orthophosphoric acid, and HPLC-grade water.[12]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm.[18]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with orthophosphoric acid and filter through a 0.45 µm membrane.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-chloroaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the 4-chloroaniline sample to be tested.

4. Analysis and System Suitability:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the 4-chloroaniline peak should be ≤ 2.0.

  • Inject the sample solution and record the chromatogram.

  • Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

GC-FID Protocol for Purity of 4-Chloroaniline (with Derivatization)

This protocol involves a derivatization step to enhance the volatility and improve the chromatography of 4-chloroaniline.

1. Instrumentation and Reagents:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Chemicals: 4-chloroaniline reference standard (>99.5% purity), N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS), pyridine (anhydrous), and ethyl acetate (GC grade).[19]

2. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the 4-chloroaniline standard or sample into a 2 mL autosampler vial.

  • Add 1 mL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.[19]

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID).

4. Analysis and System Suitability:

  • Inject a derivatized blank (reagents only) to check for interferences.

  • Inject the derivatized standard solution five times. The RSD of the peak area for the derivatized 4-chloroaniline should be ≤ 2.0%.

  • Inject the derivatized sample solution.

  • Calculate purity using the area percent method.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Reference Std. Standard->Dissolve Filter Filter (optional) Dissolve->Filter HPLC HPLC System (Pump, Injector, Oven) Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_analysis Data Processing Sample Weigh Sample Derivatize Derivatization (e.g., Silylation) Sample->Derivatize Standard Weigh Reference Std. Standard->Derivatize GC GC System (Inlet, Oven) Derivatize->GC Column DB-5 Column GC->Column Detector FID Detector Column->Detector Data Data Acquisition Detector->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for GC purity analysis with derivatization.

Conclusion: Making the Right Choice for Your Application

Both HPLC and GC are powerful techniques for the purity assessment of halogenated anilines, but the optimal choice is dictated by the specific properties of the analyte and the goals of the analysis.

HPLC is the recommended primary technique for the purity analysis of a broad range of halogenated anilines. Its ability to handle non-volatile and thermally labile compounds without derivatization makes it a more robust, versatile, and straightforward method for routine quality control.

GC should be considered a secondary or complementary technique. It is most valuable when high-resolution separation of volatile isomers is required, or when highly sensitive and selective detectors like ECD or NPD can be leveraged for trace impurity analysis. However, the necessity of derivatization and the risk of thermal degradation for many halogenated anilines are significant drawbacks that must be carefully managed.[8][9]

For comprehensive characterization, especially during drug development where a deep understanding of the impurity profile is critical, a dual-pronged approach using both HPLC and GC-MS can provide the most complete picture. HPLC offers robust quantification of the main component and non-volatile impurities, while GC-MS can excel at identifying and quantifying volatile and semi-volatile impurities. Ultimately, a well-validated analytical method, grounded in a thorough understanding of the analyte's chemistry, is paramount to ensuring the quality and integrity of your research and products.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia. <621> Chromatography. USP-NF. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • European Chemicals Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Waters Corporation. (2014). FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Macherey-Nagel. Derivatization reagents for GC. [Link]

  • ResearchGate. (2025). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]

  • Nature. (2025). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. [Link]

  • SciSpace. (2014). Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts. [Link]

  • SCIRP. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • NEMI.gov. Method 555. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS for Impurity Testing. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Lab-Training. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]

  • alwsci. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Separation Science. (2023). Activity and Decomposition. [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]

  • Element Lab Solutions. GC Inlet Maintenance. [Link]

  • BP. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]

  • SciELO. Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations. [Link]

  • LCGC International. (2023). GC Column Killers!. [Link]

  • Agilent. What are the major Causes of GC Capillary Column Performance Degradation?. [Link]

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Chromatographic Specialties Inc. A Quick Guide to Derivatization. [Link]

  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). [Link]

  • ResearchGate. (2025). Development and validation of a reversed-phase HPLC method for the simultaneous estimation of dicyclomine hydrochloride and famotidine in bulk and tablets. [Link]

Sources

Structural Confirmation of 3-Chloro-4-Fluoro-N-(2,2,2-Trifluoroethyl)aniline: A Multi-Nuclear NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Topic: Structural Confirmation of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 1558310-54-5).[1] Application: Quality Control (QC) and Structural Elucidation for Pharmaceutical Intermediates. The Challenge: Distinguishing this specific regioisomer from potential by-products (e.g., 2-chloro or 5-fluoro isomers) is complicated by the "Fluorine Ghosting" effect —where


F-

H couplings mimic proton-proton splittings, leading to misinterpretation of standard 1D

H NMR spectra.

This guide compares the Conventional 1D


H NMR Approach  against the Integrated Multi-Nuclear (IMN) Protocol . While the conventional method is faster, it lacks the resolution required for regulatory filing. The IMN Protocol, leveraging 

F and 2D correlations, is established here as the mandatory standard for unequivocal confirmation.

Part 1: The Analytical Challenge

The target molecule contains two distinct fluorine environments and a specific aromatic substitution pattern (3-Cl, 4-F). The primary analytical risks are:

  • Regioisomer Confusion: In electrophilic aromatic substitution or alkylation, the 2-chloro or 5-chloro isomers may form. Standard

    
    H NMR integration often fails to distinguish these due to overlapping multiplets.[2]
    
  • Coupling Complexity: The aromatic fluorine (

    
    F) couples with ring protons (
    
    
    
    ,
    
    
    ), creating complex "pseudo-triplets" or "pseudo-quartets" that obscure true neighbor relationships.
  • N-Alkylation Verification: Confirming the N-(2,2,2-trifluoroethyl) group requires distinguishing it from potential N,N-bis-alkylated impurities.

Part 2: Comparative Analysis of Analytical Strategies

Method A: Conventional 1D H NMR (The "Basic" Alternative)
  • Description: Standard proton spectrum acquired in CDCl

    
     or DMSO-
    
    
    
    .
  • Performance:

    • Speed: High (< 5 mins).

    • Resolution: Low. The aromatic region (6.3–7.2 ppm) appears as a second-order mess. The coupling constants (

      
      ) of F-H (
      
      
      
      4-10 Hz) are similar to H-H ortho couplings (
      
      
      8-9 Hz), making visual assignment prone to error.
  • Verdict: Insufficient for GMP release. Suitable only for rough reaction monitoring.

Method B: Integrated Multi-Nuclear (IMN) Protocol (The Recommended Standard)
  • Description: A composite workflow combining

    
    H, 
    
    
    
    F (proton-coupled and decoupled),
    
    
    C, and 2D HSQC/HMBC.
  • Performance:

    • Specificity: High.

      
      F NMR provides two distinct singlets (or multiplets) that instantly quantify the ratio of aromatic F to aliphatic CF
      
      
      
      .
    • Structural Certainty: 2D HMBC correlates the N-CH

      
       protons to the aromatic C1, unequivocally proving the N-alkylation site.
      
  • Verdict: Mandatory for Structural Confirmation.

Comparative Data Table
FeatureMethod A: 1D

H NMR Only
Method B: IMN Protocol (

H +

F + 2D)
Regioisomer Detection Low (Overlapping multiplets)High (

F shifts are sensitive to ortho-Cl)
F-H Coupling Resolution Ambiguous (Requires simulation)Clear (Via

F-decoupled

H NMR)
Impurity Limit of Detection ~1-2%< 0.1% (via

F integration)
Data Acquisition Time 5 minutes45-60 minutes
Regulatory Acceptance Conditional (Internal only)Full (IND/NDA ready)

Part 3: Detailed Structural Analysis (The Data)

Theoretical & Observed NMR Data

Solvent: CDCl


, 400 MHz
A.

H NMR (Proton)

The N-substitution and the 3-Cl, 4-F pattern create a unique fingerprint.

PositionShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
N-H 3.9 - 4.2Broad Singlet-Exchangeable proton.
CH

3.75Quartet (q)

Characteristic of

-

. Coupling to 3 equivalent fluorines.
Ar-H2 6.65dd

(meta),

Located between N and Cl. "Isolated" appearance.
Ar-H6 6.45ddd

,

Ortho to N, Meta to F.
Ar-H5 6.95dd (pseudo-t)

,

Ortho to F. Large F-coupling dominates.

Analyst Note: The signal at 6.95 ppm (H5) often looks like a triplet because the ortho H-H coupling (


9 Hz) and the ortho H-F coupling (

9 Hz) are nearly identical. This is a classic "deceptive simple" signal.
B.

F NMR (Fluorine)

This is the most diagnostic tool for purity.

PositionShift (

ppm)
MultiplicityAssignment
Ar-F (C4) -125.0 to -128.0MultipletAromatic Fluorine. Shift is sensitive to the ortho-Cl.
CF

(Ethyl)
-72.5TripletTrifluoroethyl group. Triplet due to coupling with CH

(

Hz).
C.

C NMR (Carbon)

Key diagnostic: The quartet splitting of the ethyl carbons.

  • 
     Carbon: 
    
    
    
    125 ppm (quartet,
    
    
    Hz).
  • 
     Carbon: 
    
    
    
    45 ppm (quartet,
    
    
    Hz).
  • C4 (Ar-F): Doublet (

    
     Hz).
    

Part 4: Experimental Protocol (SOP)

Objective

To confirm the identity and purity (>98%) of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline batch samples.

Materials
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS v/v.
    
  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance / Jeol ECZ).

Workflow Steps
  • Sample Preparation:

    • Weigh 10-15 mg of the aniline derivative.

    • Dissolve in 0.6 mL CDCl

      
      . Ensure complete dissolution (filter if cloudy).
      
    • Critical: Do not use Acetone-

      
       if avoiding imine formation with residual impurities.
      
  • Acquisition Sequence (IMN Protocol):

    • Exp 1: Proton (zg30): 16 scans, D1 = 2.0s. Center spectral width at 5 ppm.

    • Exp 2: Fluorine (zgflqn): 19F observe. Spectral width -200 to 0 ppm.

    • Exp 3: C13-IG (Inverse Gated): For quantitative integration (optional) or standard DEPTQ for assignment.

    • Exp 4: HSQC: To correlate the quartet at 3.75 ppm (H) with the quartet at 45 ppm (C).

  • Data Processing & Logic Check:

    • Step A: Check

      
      F spectrum.[3] Are there exactly two signals? (Ratio 1:3).
      
    • Step B: Check

      
      H spectrum. Does the CH
      
      
      
      appear as a quartet? (Confirms
      
      
      adjacency).
    • Step C: Verify Aromatic Integration (3 protons).

    • Step D: Check for Regioisomers. If H5 (ortho to F) coupling drops below 7 Hz, suspect the 2-fluoro isomer.

Part 5: Visualization of Logic

Diagram 1: Structural Confirmation Decision Tree

This workflow illustrates the logical path to confirm the structure and rule out isomers.

G Start Start: Purified Sample F19 Acquire 19F NMR Start->F19 CheckF Check Signal Count & Integration F19->CheckF PassF 2 Signals (1 Ar-F : 3 Aliph-F) CheckF->PassF Clean FailF Multiple Ar-F Signals CheckF->FailF Mixture H1 Acquire 1H NMR PassF->H1 Reject REJECT: Isomer/Impurity FailF->Reject CheckCH2 Check 3.75 ppm Region H1->CheckCH2 PassCH2 Quartet (J ~9Hz) CheckCH2->PassCH2 N-CH2-CF3 confirmed FailCH2 Singlet or Complex Multiplet CheckCH2->FailCH2 N-Alkyl error CheckAr Analyze Aromatic Coupling (H5) PassCH2->CheckAr FailCH2->Reject PassAr Pseudo-Triplet (Ortho H-H + Ortho H-F) CheckAr->PassAr H5 Ortho to F FailAr Small Doublet (Meta coupling only) CheckAr->FailAr Wrong substitution Final CONFIRMED: 3-Cl-4-F Isomer PassAr->Final FailAr->Reject

Caption: Logical workflow for validating the 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline structure using 1H and 19F NMR checkpoints.

Diagram 2: The "Fluorine Ghosting" Effect

Visualizing why the H5 proton signal is deceptive in standard NMR.

Coupling H5 Proton H5 (Ortho to F, Meta to Cl) Split1 Split by H6 (Ortho) J ~ 9 Hz H5->Split1 H-H Coupling Split2 Split by F4 (Ortho) J ~ 9 Hz Split1->Split2 Additive Effect Result Resulting Signal: Pseudo-Triplet (1:2:1) Appears as one large blob Split2->Result

Caption: Coupling tree demonstrating how coincident coupling constants (


) create a pseudo-triplet, masking the true doublet-of-doublets nature of the H5 proton.

References

  • Reich, H. J. (2020). WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

comparative reactivity of fluorinated versus non-fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Fluorine in Aniline Chemistry

Aniline and its derivatives are cornerstone building blocks in modern chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic introduction of fluorine atoms onto the aniline scaffold imparts profound changes to the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. However, this modification is not a simple substitution; it fundamentally alters the electronic character of the aniline core, leading to significant and often counterintuitive differences in chemical reactivity compared to their non-fluorinated counterparts.

This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated anilines. Moving beyond simple definitions, we will explore the electronic origins of these differences and provide supporting experimental data and protocols for key chemical transformations. Understanding these nuances is critical for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes in drug discovery and development.

The Electronic Influence of Aromatic Fluorination

The reactivity of the aniline amino group (-NH₂) is dictated by the availability of its lone pair of electrons. Fluorine, the most electronegative element, exerts a powerful influence on this electron density through two opposing electronic effects:

  • Inductive Effect (-I): Fluorine strongly pulls electron density away from the aromatic ring through the sigma bond network. This is the dominant effect and serves to decrease the electron density on the ring and, consequently, on the nitrogen atom of the amino group.[1][2]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can donate electron density into the aromatic pi-system. While present, this effect is significantly weaker than the inductive withdrawal.

The net result is a significant reduction in the electron density and availability of the nitrogen lone pair in fluorinated anilines. This directly impacts their basicity and nucleophilicity.

Caption: Inductive vs. Resonance Effects in Aniline and Fluoroaniline.

This reduced electron density is quantitatively reflected in the compound's pKa value (the dissociation constant of its conjugate acid). A lower pKa signifies a weaker base.

CompoundpKa (of conjugate acid)Basicity Relative to Aniline
Aniline4.61[3]Reference
4-Fluoroaniline4.65[4][5]Slightly Weaker
2-Fluoroaniline~3.0[1]Significantly Weaker
3-Fluoroaniline~3.5Weaker

Note: While some sources list 4-fluoroaniline's pKa as slightly higher than aniline's, the general trend for ortho and meta substitution, and for polyfluorination, is a marked decrease in basicity. The reduced nucleophilicity, however, is a more consistent trend across all isomers.

Comparative Reactivity in Key Synthetic Transformations

The diminished nucleophilicity of fluorinated anilines has significant practical consequences in common synthetic reactions.

A. Amide Bond Formation (Acylation)

The formation of an amide bond is one of the most frequently performed reactions in drug development. It relies on the nucleophilic attack of the aniline's nitrogen atom on an activated carboxylic acid derivative.

  • Non-Fluorinated Anilines: As stronger nucleophiles, they react readily with activated acids (e.g., acid chlorides) or in the presence of standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Fluorinated Anilines: Their lower nucleophilicity makes the reaction more challenging. Standard coupling conditions may result in low yields or require prolonged reaction times.[6] To overcome this, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or conversion of the carboxylic acid to a more reactive acyl fluoride may be necessary.[7]

Table 2: Representative Conditions for Amide Coupling

AmineCarboxylic AcidCoupling ConditionsExpected Outcome
AnilineBenzoic AcidEDC, HOBt, DIPEA, DMF, rtHigh yield, rapid conversion
4-FluoroanilineBenzoic AcidEDC, HOBt, DIPEA, DMF, rtSluggish reaction, moderate yield
4-FluoroanilineBenzoic AcidHATU, DIPEA, DMF, rtHigh yield, faster conversion
2,4-DifluoroanilineSterically Hindered AcidAcyl Fluoride (generated in situ), BasePreferred method for challenging couplings[7]
B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable for constructing C-N and C-C bonds. The performance of fluorinated anilines in these transformations is nuanced.

This reaction forms a C-N bond between an aryl halide and an amine. The aniline serves as the nucleophilic component.

  • Non-Fluorinated Anilines: Generally couple efficiently with a wide range of aryl halides using various generations of palladium catalysts and ligands.

  • Fluorinated Anilines: As electron-deficient nucleophiles, their coupling can be difficult.[8] The reaction often requires more electron-rich and sterically hindered ligands (e.g., biarylphosphines like t-BuXPhos) to promote the crucial reductive elimination step.[9] Stronger, non-nucleophilic bases like LHMDS or NaOtBu are typically required to deprotonate the less basic fluorinated aniline, facilitating its entry into the catalytic cycle.[10]

Table 3: Comparison in Buchwald-Hartwig Amination

AmineAryl HalideCatalyst/Ligand SystemBaseGeneral Observation
Aniline4-BromotoluenePd₂(dba)₃ / BINAPNaOtBuStandard, efficient coupling[10]
4-Fluoroaniline4-BromotoluenePd(OAc)₂ / XPhosK₃PO₄Requires more advanced, electron-rich ligand for high yield
2,6-Difluoroaniline4-Bromotoluene[Pd(allyl)Cl]₂ / t-BuXPhosLHMDSChallenging substrate requiring optimized, potent catalyst system[9]

In this context, we consider an aniline derivative as the aryl halide partner (e.g., 4-bromoaniline) coupling with a boronic acid.

  • Reactivity Principle: The first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. Electron-withdrawing groups on the aryl halide make the carbon atom more electrophilic, which can facilitate this step.

  • Comparison: A fluorine atom on the bromoaniline ring makes the molecule more electron-deficient. This generally increases the rate of oxidative addition compared to the non-fluorinated analogue.[11] Therefore, a fluorinated bromoaniline can be more reactive in Suzuki couplings, potentially allowing for milder conditions or shorter reaction times. It is crucial to note that the C-F bond itself is extremely strong and does not typically participate in standard palladium cross-coupling reactions, ensuring selectivity for the C-Br or C-Cl bond.[12]

Experimental Protocol: A Competitive Acylation Study

This protocol provides a framework for directly observing the reactivity difference between aniline and 4-fluoroaniline in a competitive reaction.

G flask 1. Combine Aniline (1.0 eq) & 4-Fluoroaniline (1.0 eq) in DCM in a dry, inert flask. cool 2. Cool solution to 0 °C in an ice bath. flask->cool add_chloride 3. Add Benzoyl Chloride (0.95 eq) dropwise over 5 minutes. cool->add_chloride stir 4. Stir at 0 °C for 30 min, then warm to room temperature. add_chloride->stir monitor 5. Monitor reaction by TLC or LCMS until Benzoyl Chloride is consumed. stir->monitor quench 6. Quench with saturated aqueous NaHCO₃ solution. monitor->quench extract 7. Extract with DCM, dry over Na₂SO₄, concentrate. quench->extract analyze 8. Analyze crude product ratio by ¹H NMR spectroscopy. extract->analyze

Caption: Workflow for a Competitive Acylation Experiment.

Objective: To determine the relative reactivity of aniline vs. 4-fluoroaniline by reacting an equimolar mixture with a sub-stoichiometric amount of an acylating agent.

Materials:

  • Aniline (1.0 mmol)

  • 4-Fluoroaniline (1.0 mmol)

  • Benzoyl Chloride (0.95 mmol, limiting reagent)

  • Triethylamine (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add aniline and 4-fluoroaniline.

  • Dissolution: Add anhydrous DCM and triethylamine, and stir until a homogeneous solution is formed.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Addition: Dissolve benzoyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 5 minutes. The sub-stoichiometric amount ensures that the anilines are competing for the acylating agent.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS to confirm the consumption of benzoyl chloride.

  • Workup: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum. By integrating the distinct signals corresponding to the amide N-H protons of the two different products (benzanilide and 4-fluoro-N-phenylbenzamide), the product ratio can be determined.

Expected Outcome: The ratio of benzanilide to 4-fluoro-N-phenylbenzamide will be significantly greater than 1:1, quantitatively demonstrating the higher nucleophilicity and reactivity of the non-fluorinated aniline.

Summary and Outlook

The introduction of fluorine to an aniline ring is a powerful strategy in medicinal and materials chemistry, but it comes with critical reactivity trade-offs that must be understood and managed.

  • Key Takeaway: Fluorinated anilines are fundamentally less basic and less nucleophilic than their non-fluorinated analogs due to the potent electron-withdrawing inductive effect of fluorine.

  • Synthetic Implications:

    • For nucleophilic reactions like acylation and Buchwald-Hartwig amination, fluorinated anilines are less reactive and often demand more forceful conditions, including stronger coupling reagents, more sophisticated catalysts, or stronger bases.

    • When part of an aryl halide in cross-coupling reactions like Suzuki-Miyaura, the electron-withdrawing nature of fluorine can activate the C-X bond towards oxidative addition, potentially increasing reactivity.

As the demand for complex, fluorinated molecules continues to grow, so too will the need for innovative synthetic methods. The ongoing development of novel catalysts and reagents specifically designed to accommodate the unique electronic nature of electron-deficient substrates like fluorinated anilines will continue to be a vital area of research, enabling chemists to more efficiently harness the power of fluorine in their synthetic endeavors.[8][13]

References

  • 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. National Center for Biotechnology Information. [Link]

  • Fluoroaniline. Wikipedia. [Link]

  • The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances on Nickel-Catalyzed Electrochemical Couplings | CCS Chemistry. CCS Chemistry. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. ACS Publications. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Reddit. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ACS. [Link]

Sources

Safety Operating Guide

Disposal Protocol and Safety Guide for 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. As a halogenated and fluorinated aniline derivative, this compound requires stringent safety protocols to protect laboratory personnel and ensure environmental compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who may handle this substance.

The causality behind these protocols is rooted in the inherent chemical properties of halogenated anilines and fluorinated compounds. Anilines as a class are known for their toxicity, and the addition of chloro- and fluoro- groups can enhance both toxicity and environmental persistence.[1][2][3] Therefore, a conservative, safety-first approach is mandatory.

Hazard Assessment and Chemical Profile

A thorough understanding of the hazards associated with 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is the foundation of its safe management. While specific toxicological data for this derivative is limited, a reliable hazard profile can be constructed by evaluating its parent compound, 3-chloro-4-fluoroaniline, and the general characteristics of fluorinated organic molecules.

This compound is classified as a Halogenated Organic Compound , which dictates its segregation and disposal pathway.[4][5] Its molecular structure combines the toxicological profile of a chlorinated aniline with the chemical stability and potential for bioaccumulation associated with trifluoro- groups.[2][3][6]

Hazard Category Classification & Statement Rationale & Source
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. (H301 + H311 + H331)Based on the parent compound, 3-chloro-4-fluoroaniline, which is rated as Acute Toxicity Category 3 for oral, dermal, and inhalation routes.[6][7]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure. (H373)The parent aniline is known to cause organ damage, and this potential should be assumed for the derivative.[6][7] The blood is a potential target, with risks of forming methemoglobin.[1]
Irritation Causes skin and serious eye irritation. Anilines and halogenated aromatics are known irritants. Direct contact must be avoided.[8]
Environmental Toxic to aquatic organisms. The parent aniline structure is environmentally hazardous.[1] The addition of the trifluoroethyl group may increase persistence.
Chemical Stability Stable under normal conditions. Hazardous decomposition upon combustion. Thermal decomposition will produce highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[8]
Chemical Incompatibilities

To prevent dangerous reactions, waste containing 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline must not be mixed with the following substances:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides) Can cause violent reactions.[9][10][11]

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)

  • Acid Anhydrides and Acid Chlorides [8]

  • Isocyanates and Epoxides [12]

Personal Protective Equipment (PPE) and Handling

All handling and waste generation activities must be performed within a certified chemical fume hood to prevent inhalation exposure. The following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling anilines. Standard nitrile gloves are not recommended as they may offer insufficient protection.[13] Glove breakthrough times should be verified with the manufacturer.

  • Eye Protection: Chemical splash goggles are required. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.[9]

  • Body Protection: A fully-buttoned laboratory coat must be worn.[13] For transfers of significant quantities, a chemically resistant apron is advised.

  • Respiratory Protection: Required only if there is a risk of dust generation and work cannot be conducted in a fume hood. Personnel must be enrolled in a respiratory protection program for respirator use.[13]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical. The core principle is the strict segregation of halogenated organic waste.

Step 1: Waste Characterization and Segregation
  • Action: Immediately upon generation, classify any waste containing 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (e.g., unreacted material, contaminated solvents, spill cleanup debris) as Halogenated Organic Hazardous Waste .

  • Causality: Halogenated waste requires high-temperature incineration at a specialized facility.[4] Mixing it with non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and preventing solvent recycling.[5]

Step 2: Container Selection
  • Action: Select a waste container that is in good condition, leak-proof, and has a secure, vapor-tight lid. The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Causality: A proper container prevents leaks and fugitive vapor emissions.[14] Chemical compatibility prevents the degradation of the container and potential reactions with the waste.[13]

Step 3: Waste Container Labeling
  • Action: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "HAZARDOUS WASTE ".[5]

    • The full chemical name: "3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline " and any other constituents (e.g., solvents), listed by percentage. Do not use abbreviations or chemical formulas.[5]

    • The date waste was first added to the container.

  • Causality: Accurate labeling is a legal requirement and is critical for safe handling, storage, and final disposal. It informs personnel and waste handlers of the container's contents and associated hazards.[5][14]

Step 4: Waste Accumulation
  • Action: Add waste to the labeled container inside a chemical fume hood. Keep the container securely closed at all times, except when actively adding waste.[14] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Causality: Keeping containers closed prevents the release of toxic vapors into the laboratory atmosphere and reduces the risk of spills.[14]

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed waste container in a designated SAA within the laboratory. The SAA must be at or near the point of generation. The container must be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.

  • Causality: Secondary containment is a crucial safeguard against spills migrating into the environment or coming into contact with incompatible materials.[14] Storing waste in a designated SAA ensures it is managed correctly and ready for pickup.

Step 6: Arranging for Final Disposal
  • Action: Once the container is full, or if work on the project is complete, contact your institution's EHS department to request a waste pickup.[14]

  • Causality: Final disposal must be carried out by a licensed hazardous waste management company. EHS will ensure the waste is transported and disposed of in compliance with all federal and local regulations.[8]

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline waste from generation to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal gen Waste Generation (In Fume Hood) char Characterize Waste (Halogenated Organic) gen->char Step 1 container Select & Label Compatible Container char->container Step 2-3 accum Accumulate Waste (Keep Container Closed) container->accum Step 4 store Store in SAA with Secondary Containment accum->store Step 5 pickup Request EHS Waste Pickup store->pickup Step 6 facility Transport to Licensed Hazardous Waste Facility pickup->facility Managed by EHS

Sources

Comprehensive Safety & Handling Guide: 3-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Treat this compound as a Toxic, Lipophilic Liquid/Low-Melting Solid. [1]

3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 1558310-54-5) is a halogenated aniline derivative.[1] While specific toxicological data for this exact CAS is limited, its structural analogs (e.g., 3-chloro-4-fluoroaniline) are classified as Acute Toxic (Oral, Dermal, Inhalation) and Specific Target Organ Toxicants (Blood/Methemoglobinemia) .[1]

The presence of the N-(2,2,2-trifluoroethyl) group increases the compound's lipophilicity compared to its primary aniline parent. This significantly enhances the risk of rapid transdermal absorption . Standard laboratory nitrile gloves may offer insufficient protection against prolonged contact.

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin Protection: Double-gloving is mandatory. Inner gloves must be chemically resistant laminates (e.g., Silver Shield/4H) or high-grade nitrile changed immediately upon splash.

  • Medical Alert: Be aware of the signs of methemoglobinemia (cyanosis/blue lips).

Risk Assessment & Hazard Identification

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Dermal) High Risk. The trifluoroethyl group facilitates skin penetration.Rapid absorption into the bloodstream; potential for methemoglobinemia (oxidation of hemoglobin).
Acute Toxicity (Inhalation) Moderate to High. Aniline vapors/aerosols are potent respiratory toxins.[2]Systemic toxicity via alveolar absorption.
Specific Target Organ Toxicity Blood (Methemoglobinemia), Liver, Kidneys.Metabolic activation of the aniline core damages red blood cells and filtration organs.
Skin/Eye Irritation Irritant.[3]Direct tissue damage upon contact.
Physical State Likely Oil or Low-Melting Solid .Liquids/Oils spread faster and permeate PPE more aggressively than solids.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all direct contact. "Standard" lab PPE is insufficient for N-alkylated halogenated anilines.

Tier 1: Standard Handling (< 1 gram, Closed Systems)
Body PartRequired EquipmentTechnical Specification & Rationale
Hands (Inner) Laminate Film (Silver Shield / 4H) Critical: Most rubbers (nitrile/latex) are permeable to halogenated aromatics over time. Laminates provide >4h breakthrough time.
Hands (Outer) Nitrile (5 mil minimum) Provides dexterity and mechanical protection for the inner laminate glove.
Eyes Chemical Splash Goggles Safety glasses are insufficient for liquids/oils that can splash.
Body Lab Coat (Cotton/Poly) Buttoned fully. Must be laundered professionally, never at home.
Respiratory Fume Hood (Face Velocity > 100 fpm) No respirator needed if hood is functioning. Sash at proper working height.
Tier 2: High Exposure Risk (> 1 gram, Open Transfer, Spills)[1]
Body PartRequired EquipmentTechnical Specification & Rationale
Hands Double Glove (Laminate + Thick Nitrile) As above, but outer glove should be extended cuff (10-12 inch).[1]
Body Tyvek® Coverall or Apron Impervious sleeve covers are recommended to bridge the gap between glove and coat.
Face Face Shield (8-inch) Worn over goggles during pouring or high-vacuum distillation setup.
Respiratory P100/OV Respirator (Backup) Only if working outside a hood (e.g., spill cleanup). Use Organic Vapor (OV) cartridge with P100 pre-filter.

Operational Protocol: Safe Handling Workflow

A. Pre-Operational Setup
  • Verify Ventilation: Check fume hood flow monitor.

  • Prepare Decontamination Solution: Aniline spills are best cleaned with weak acid (e.g., 10% HCl) followed by soap, or specific commercial absorbents. Note: Do not use bleach (oxidizers) immediately as it can react violently with bulk anilines.

  • Equipment: Use glass or stainless steel tools. Avoid soft plastics (LDPE/PVC) which may absorb the compound.

B. Handling & Transfer
  • Weighing:

    • If solid: Weigh inside the hood using a draft shield.

    • If liquid/oil: Use a positive-displacement pipette or glass syringe. Never pour from a large bottle into a small cylinder; use a secondary container.

  • Reaction Setup:

    • Keep reaction vessels under an inert atmosphere (Nitrogen/Argon). Anilines can oxidize, turning dark brown/black.

    • Ensure all septa are chemically resistant (Teflon-faced silicone).

C. Post-Operation
  • Wipe Down: Wipe all surfaces (balance, hood sash) with a solvent-dampened wipe (Ethanol or Isopropanol), then dispose of the wipe as hazardous waste.

  • Glove Removal: Use the "beak" method to remove outer gloves without touching the outside. Inspect inner laminate gloves for discoloration.

Visualization: Safe Handling Workflow

SafeHandling Figure 1: Operational workflow for handling halogenated anilines. Start Start: Risk Assessment PPE Don PPE: Double Gloves (Laminate+Nitrile) Goggles, Lab Coat Start->PPE Check Check Fume Hood Velocity > 100 fpm PPE->Check Handle Handle Material (Glass/Syringe Transfer) Check->Handle Decon Decon Surfaces (Ethanol Wipe) Handle->Decon Waste Disposal (Halogenated Waste) Decon->Waste

Emergency Response Protocols

Scenario A: Skin Exposure (Splash)
  • Immediate Action: Stop working. Do not wipe the skin (this drives the chemical deeper).

  • Flush: Immediately flush the area with water for 15 minutes .

  • Soap: Use non-abrasive soap.

  • Medical: Seek medical attention. Inform the physician of potential methemoglobinemia (provide the SDS).

Scenario B: Spill (> 5 mL/g)
  • Evacuate: Clear the immediate area.

  • Assess: If the spill is outside the hood, evacuate the lab and call EHS.

  • Contain (Inside Hood):

    • Cover with vermiculite or sand .

    • Do not use paper towels (fire risk/rapid evaporation surface).

    • Scoop into a jar labeled "Hazardous Waste - Toxic Debris."

Visualization: Spill Decision Logic

SpillResponse Figure 2: Decision tree for spill response. Spill Spill Detected Location Is spill inside Fume Hood? Spill->Location Evacuate EVACUATE LAB Call Safety Officer Location->Evacuate No Clean Absorb with Vermiculite Double Bag Waste Location->Clean Yes

Waste Management & Disposal

Classification: Hazardous Chemical Waste (Toxic, Halogenated).

  • Segregation:

    • Must be collected in a container labeled "Halogenated Organic Solvents/Waste."

    • Crucial: Do not mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers. The reaction can be exothermic and explosive.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Destruction Method:

    • This compound contains Fluorine and Chlorine.[2][3][4][5]

    • It must be disposed of via High-Temperature Incineration at a facility equipped with Acid Gas Scrubbers (to capture HF and HCl gases generated during combustion).

    • Do not dispose of down the drain. It is toxic to aquatic life and persistent.[2]

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Chloro-4-fluoroaniline (Analog). Accessed 2024.[5]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

  • PubChem. Compound Summary: 3-Chloro-4-fluoroaniline.[3][6] National Library of Medicine.

  • ChemicalBook. Synthesis and Properties of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 1558310-54-5).

(Note: While specific data for the trifluoroethyl derivative is proprietary or sparse, safety protocols are derived from the high-hazard parent aniline 3-chloro-4-fluoroaniline and standard handling for fluorinated alkylating agents.)[1]

Sources

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